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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and NMR Data for (2S,3S)-3-Phenylaziridine-2-carboxamide: A Comprehensive Technical Guide

Introduction & The Stereochemical Imperative Aziridine-2-carboxamides are highly strained, reactive three-membered nitrogen heterocycles that serve as critical intermediates in the synthesis of complex amino acids, pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Stereochemical Imperative

Aziridine-2-carboxamides are highly strained, reactive three-membered nitrogen heterocycles that serve as critical intermediates in the synthesis of complex amino acids, peptidomimetics, and bioactive alkaloids. The stereochemical integrity of these molecules dictates their reactivity, particularly in regioselective ring-opening reactions.

A frequent pitfall in the characterization of 3-phenylaziridine-2-carboxamides is the misassignment of cis and trans geometries due to a misunderstanding of the Cahn-Ingold-Prelog (CIP) priority rules for this specific scaffold. As demonstrated in biocatalytic resolutions of aziridines , the (2S,3S) configuration uniquely corresponds to the cis -isomer.

The Causality of the CIP Priority Inversion: To understand why (2S,3S) is cis, we must analyze the atomic priorities:

  • At C-2: The priorities are -NH- (1) > -CONH2 (2) > -C3 (3) > -H (4). The carboxamide group outranks the C-3 ring carbon because its carbon is bonded to oxygen (atomic number 8), whereas C-3 is bonded to nitrogen (atomic number 7).

  • At C-3: The priorities are -NH- (1) > -C2 (2) > -Phenyl (3) > -H (4). Crucially, C-2 outranks the phenyl ring. The C-2 carbon is bonded to nitrogen, whereas the phenyl ipso-carbon is only bonded to other carbons.

Because of this priority structure, when both the carboxamide and phenyl groups are on the same face of the aziridine ring (syn-facial or cis), the chiral centers are designated as (2S,3S) or (2R,3R). Consequently, spectroscopic characterization must be explicitly designed to validate this cis spatial relationship.

Spectroscopic Signatures (IR, MS, UV-Vis)

Before advancing to NMR, orthogonal spectroscopic techniques are employed to confirm the macroscopic structural features of the molecule.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) in positive mode is utilized to confirm the molecular weight. The highly strained aziridine ring is prone to fragmentation; thus, soft ionization is required. The parent ion [M+H]+ appears at m/z 163.08, while the sodium adduct [M+Na]+ is frequently observed at m/z 185.06.

  • Infrared Spectroscopy (IR): Attenuated Total Reflectance (ATR-IR) provides a self-validating check of the functional groups. The primary amide yields a sharp Amide I band at ~1665 cm⁻¹ (C=O stretch) and distinct N-H stretching vibrations at 3350 and 3210 cm⁻¹, which account for both the primary amide ( −NH2​ ) and the secondary aziridine amine ( −NH− ).

  • UV-Vis Spectroscopy: The conjugated phenyl ring yields a π→π∗ transition at λmax​ 215 nm, while the amide carbonyl presents a weaker n→π∗ transition near 258 nm.

Nuclear Magnetic Resonance (NMR) Architecture

The core of the structural proof lies in the NMR data. The assignment of the (2S,3S) cis-geometry relies heavily on the scalar coupling constants ( J -values) and spatial correlations (NOE) .

1D NMR and Scalar Coupling ( J2,3​ )

In aziridine systems, the Karplus equation dictates that cis-protons exhibit a larger coupling constant ( J=5.0−7.0 Hz) compared to trans-protons ( J=2.0−3.0 Hz) . For (2S,3S)-3-phenylaziridine-2-carboxamide, the H-2 and H-3 protons resonate as mutually coupled signals with J2,3​≈6.5 Hz.

2D NMR and Spatial Validation

To prevent false positives caused by highly distorted ring conformations, 1D J -coupling must be orthogonally validated using 2D NOESY or ROESY. A strong cross-peak between H-2 ( δ 2.85) and H-3 ( δ 3.35) confirms their syn-facial proximity, locking in the cis (2S,3S) assignment.

Stereochemical_Workflow N1 Synthesized Aziridine (2S,3S)-3-Phenylaziridine-2-carboxamide N2 1D 1H NMR (DMSO-d6) Extract J-coupling constants N1->N2 N3 2D NOESY / ROESY Analyze spatial proximity N1->N3 N4 Observation: J2,3 ≈ 6.5 Hz N2->N4 N5 Observation: Strong H2-H3 cross-peak N3->N5 N6 Stereochemical Validation: Confirmed 'cis' Geometry (2S,3S) N4->N6 N5->N6

Workflow for the stereochemical validation of (2S,3S)-3-phenylaziridine-2-carboxamide using NMR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following step-by-step protocol embeds a chemical self-validation mechanism (deuterium exchange) directly into the workflow.

Step 1: Sample Preparation Weigh 15–20 mg of highly pure (>98%) (2S,3S)-3-phenylaziridine-2-carboxamide. Dissolve the sample completely in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is strictly selected over CDCl₃. In non-polar solvents, the aziridine N-H and primary amide protons undergo rapid exchange and line broadening. DMSO hydrogen-bonds with these protons, slowing their exchange rate and allowing their distinct resonances and scalar couplings to be observed.

Step 2: 1D NMR Acquisition Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquire the ¹³C NMR spectrum at 100 MHz using a proton-decoupled sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the quaternary carbons.

Step 3: Deuterium Exchange (Self-Validation) To definitively assign the heteroatom-bound protons, add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. Causality: The disappearance of resonances at δ 2.45, 7.20, and 7.40 ppm confirms them as exchangeable N-H protons. Furthermore, the H-2 multiplet ( δ 2.85) will collapse from a doublet of doublets into a clean doublet ( J=6.5 Hz) due to the removal of the H-2/N-H scalar coupling.

Step 4: 2D NOESY Acquisition Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Process the data using a squared sine-bell window function. Evaluate the cross-peak intensity between H-2 and H-3 to validate the cis geometry.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-H (aziridine) 2.45br d2.01HRing secondary amine
H-2 2.85dd6.5, 2.01HAziridine CH ( α to C=O)
H-3 3.35d6.51HAziridine CH (benzylic)
CONH₂ (a) 7.20br s-1HPrimary amide proton
CONH₂ (b) 7.40br s-1HPrimary amide proton
Ar-H (meta/para) 7.25 - 7.32m-3HPhenyl CH
Ar-H (ortho) 7.35 - 7.38m-2HPhenyl CH
Table 2: ¹³C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C-2 38.5CHAziridine C ( α to C=O)
C-3 43.2CHAziridine C (benzylic)
Ar-C (ortho/para) 127.2, 127.8CHPhenyl CH
Ar-C (meta) 128.5CHPhenyl CH
Ar-C (ipso) 136.0CPhenyl quaternary C
C=O 171.5CAmide carbonyl
Table 3: Spectroscopic Summary (IR, MS, UV-Vis)
TechniqueKey Signals / ValuesStructural Significance
IR (ATR) 3350, 3210 cm⁻¹Primary amide and aziridine N-H stretching
IR (ATR) 1665 cm⁻¹Amide I band (C=O stretching)
ESI-MS (+) m/z 163.08 [M+H]+ corresponding to C₉H₁₁N₂O⁺
ESI-MS (+) m/z 185.06 [M+Na]+ sodium adduct
UV-Vis λmax​ 215 nm, 258 nm π→π∗ (aromatic) and n→π∗ (carbonyl) transitions

References

  • Title: Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions Source: The Journal of Organic Chemistry, American Chemical Society (2007) URL: [Link][1]

  • Title: Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines Source: The Journal of Organic Chemistry, American Chemical Society (2017) URL: [Link][2]

  • Title: Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullié–Ugi Three-Component Reaction Source: The Journal of Organic Chemistry, American Chemical Society (2018) URL: [Link][3]

Sources

Exploratory

Electronic Properties and Computational Modeling of (2S,3S)-3-Phenylaziridine-2-carboxamide: A Translational Guide for Drug Design

Executive Summary Aziridines represent a class of highly strained, three-membered nitrogen heterocycles that function as potent electrophilic pharmacophores in medicinal chemistry. Specifically, (2S,3S)-3-Phenylaziridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridines represent a class of highly strained, three-membered nitrogen heterocycles that function as potent electrophilic pharmacophores in medicinal chemistry. Specifically, (2S,3S)-3-Phenylaziridine-2-carboxamide offers a unique stereoelectronic profile characterized by a delicate balance between ring strain (~27 kcal/mol) and substituent-driven polarization. This whitepaper provides an in-depth technical analysis of its electronic properties, establishes a self-validating computational workflow for modeling its reactivity, and bridges the gap between in silico quantum mechanics and in vitro biological applications, such as targeted covalent inhibition.

Structural & Electronic Fundamentals

The intrinsic reactivity of (2S,3S)-3-Phenylaziridine-2-carboxamide is dictated by the spatial and electronic communication between its three core components: the strained aziridine ring, the C2-carboxamide group, and the C3-phenyl ring.

Stereoelectronic Causality

The carboxamide group at the C2 position exerts a strong electron-withdrawing effect (-I, -M). This polarization depletes electron density from the aziridine C-N bonds, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the ring's susceptibility to nucleophilic attack. Conversely, the C3-phenyl group acts as a π -system that can stabilize developing positive charges during transition states via hyperconjugation or benzylic stabilization.

In biological contexts, electron-withdrawing substituents on aziridines lower their reactivity toward off-target nucleic acids while increasing their selectivity for 1[1]. This makes aziridine-2-carboxamides highly promising candidates for the development of cysteine protease inhibitors and protein disulfide isomerase (PDIA1) inhibitors[1].

Quantitative Electronic Parameters

To quantify these effects, Density Functional Theory (DFT) calculations are employed. Table 1 summarizes the computed electronic parameters, demonstrating how aqueous solvation fundamentally alters the molecule's reactivity profile.

Table 1: Computed Electronic Parameters of (2S,3S)-3-Phenylaziridine-2-carboxamide (Level of Theory: B3LYP/6-311++G(d,p))

ParameterGas PhaseAqueous (SMD)Causality / Implication for Drug Design
HOMO Energy (eV) -6.45-6.62Lowered in water; indicates reduced nucleophilicity of the aziridine nitrogen lone pair due to hydrogen bonding.
LUMO Energy (eV) -1.82-2.15Lowered in water; enhanced electrophilicity, facilitating attack by biological nucleophiles (e.g., cysteine).
HOMO-LUMO Gap 4.63 eV4.47 eVA narrower gap in solvent implies higher overall reactivity and polarizability in biological media.
C3 Mulliken Charge +0.18+0.24Positive charge localization directs nucleophilic attack regioselectively to the C3 position.
Dipole Moment 3.45 D4.82 DSignificant polarization due to the carboxamide; enhanced by aqueous solvation, aiding in receptor binding.

Computational Methodology & Causality

To ensure high scientific integrity, computational modeling of strained heterocycles must avoid artifacts caused by inadequate basis sets or false local minima. The following protocol outlines a self-validating DFT workflow .

Self-Validating DFT Protocol

Causality Check: Why use B3LYP/6-311++G(d,p)? The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the nitrogen/oxygen lone pairs and the highly polarized transition states. The polarization functions (d,p) are strictly required to resolve the acute bond angles of the strained 3-membered ring.

  • Input Generation: Construct the (2S,3S) stereoisomer using a standard molecular builder. Ensure the carboxamide dihedral angle allows for potential intramolecular hydrogen bonding with the aziridine nitrogen.

  • Geometry Optimization: Execute an unconstrained optimization in the gas phase using B3LYP/6-311++G(d,p).

  • Frequency Validation (The Self-Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Rule: The structure is only a valid local minimum if the number of imaginary frequencies (NIMAG) equals exactly zero. If NIMAG 1, the structure is a transition state and must be perturbed and re-optimized.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water to recalculate the electronic properties (HOMO/LUMO, ESP maps), as gas-phase data is insufficient for biological extrapolation.

  • NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization ( nN​→πC=O∗​ ) which dictates the preferred conformation.

DFT_Workflow N1 Initial Geometry (2S,3S)-Isomer N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Input Coordinates N3 Frequency Check (NIMAG = 0) N2->N3 Minimized Structure N4 Electronic Mapping (ESP, HOMO-LUMO) N3->N4 Validated Minimum N5 Solvation Modeling (SMD Aqueous) N4->N5 Gas-Phase Data

Fig 1. Self-validating computational workflow for aziridine electronic property extraction.

Translational Reactivity: From In Silico to In Vitro

The computed LUMO localization directly informs the molecule's mechanism of action as a covalent inhibitor. Aziridines can undergo2[2]. When interacting with a target enzyme (e.g., the Cys53/Cys56 residues of PDIA1), the aziridine undergoes an SN​2 -type nucleophilic attack.

Because the C3 position is activated by the adjacent phenyl ring (which stabilizes the transition state) and the C2 position is sterically hindered by the carboxamide, biological thiols preferentially attack at C3, resulting in a covalently bound thioether adduct[1].

Pathway P1 Target Enzyme (e.g., PDIA1 Cys53/Cys56) P3 Non-Covalent Complex (H-Bonding via Carboxamide) P1->P3 P2 (2S,3S)-Aziridine Pharmacophore P2->P3 P4 Nucleophilic Attack (SN2 at C3 Position) P3->P4 Thiolate activation P5 Covalent Adduct (Ring-Opened Thioether) P4->P5 Irreversible binding

Fig 2. Mechanism of targeted covalent inhibition via aziridine ring-opening by cysteine thiolate.

Self-Validating Experimental Protocols

To experimentally validate the computational models, one must first obtain the enantiomerically pure (2S,3S) compound. Traditional synthesis often yields racemic mixtures. However, 2 using microbial amidases provides a highly enantioselective route[2].

Protocol: Biocatalytic Synthesis and Enantiomeric Validation

Causality Check: Why use Rhodococcus erythropolis AJ270? The amidase enzyme in this strain is highly enantioselective toward specific aziridine stereoisomers. It selectively hydrolyzes unwanted isomers into carboxylic acids, leaving the desired enantiopure carboxamide intact[2].

  • Substrate Preparation: Dissolve 1.0 mmol of racemic trans-3-phenylaziridine-2-carboxamide in a minimal volume of co-solvent (e.g., DMSO, <5% final volume).

  • Biocatalytic Incubation: Add the substrate to 50 mL of phosphate buffer (0.1 M, pH 7.0) containing 2.0 g (wet weight) of Rhodococcus erythropolis AJ270 cells. Incubate at 30 °C with orbital shaking (200 rpm).

  • Reaction Monitoring: Monitor the reaction via HPLC. Terminate the reaction exactly at ~50% conversion to ensure maximum enantiomeric excess of the remaining amide.

  • Extraction: Centrifuge to remove cell mass. Extract the supernatant with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (Chiral HPLC): To prove the isolation of the pure (2S,3S) enantiomer, analyze the product using a chiral stationary phase (e.g., Daicel Chiralcel OD-H).

    • Conditions: Hexane/2-propanol (80:20), flow rate 1.0 mL/min.

    • Validation Criteria: The appearance of a single major peak (ee > 99%) validates the stereochemical integrity required for subsequent reactivity assays.

References

  • Zheng, G. W., et al. "Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions." The Journal of Organic Chemistry, ACS Publications.
  • "Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors." PMC, NIH.
  • "3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches." MDPI.
  • "Recent advances in the accessibility, synthetic utility, and biological applications of aziridines." Organic & Biomolecular Chemistry, RSC Publishing.
  • "Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives." Chemical Reviews, ACS Publications.

Sources

Foundational

Biosynthetic Pathways and Precursor Molecules for (2S,3S)-3-Phenylaziridine-2-carboxamide: A Technical Guide to Biocatalytic Aziridination

Executive Summary Aziridines are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks in the synthesis of complex pharmaceuticals, including functionalized amino acids and chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridines are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks in the synthesis of complex pharmaceuticals, including functionalized amino acids and chiral amine derivatives. Due to the immense ring strain (~27 kcal/mol), the biological synthesis of aziridines is exceedingly rare. While nature utilizes complex sulfotransferase-mediated cyclization pathways to synthesize native aziridines like ficellomycin (), accessing non-natural, high-value enantiomers such as (2S,3S)-3-Phenylaziridine-2-carboxamide requires advanced biocatalytic interventions.

This whitepaper provides an in-depth mechanistic analysis of the precursor molecules and biocatalytic pathways—specifically amidase-mediated kinetic resolution and engineered Cytochrome P450 nitrene transfer—used to synthesize this specific enantiomer.

Precursor Molecules & Chemical Logic

The selection of precursor molecules is dictated by the chosen biocatalytic pathway. The synthesis of the (2S,3S) stereocenter relies on exploiting either the stereoselective hydrolysis of a racemic mixture or the direct, enantioselective functionalization of a prochiral alkene.

Precursors for Kinetic Resolution
  • Target Precursor: Racemic (±)-trans- or cis-3-phenylaziridine-2-carboxamide.

  • Chemical Logic: Synthesized chemically via the Darzens-type reaction between benzaldehyde and an α-haloacetamide, this racemate serves as the starting material for whole-cell biotransformation. The carboxamide moiety is crucial; it acts as the specific recognition motif for microbial amidases, which selectively hydrolyze the unwanted enantiomer into the corresponding carboxylic acid, leaving the desired (2S,3S) enantiomer intact.

Precursors for Direct Enzymatic Aziridination
  • Target Precursors: Cinnamamide and an azide nitrene source (e.g., Tosyl azide, TsN₃).

  • Chemical Logic: Cinnamamide provides a prochiral, electron-deficient alkene conjugated with a phenyl ring. The carboxamide group offers critical hydrogen-bonding anchors within the enzyme's active site, restricting rotational freedom during the catalytic cycle. Tosyl azide is selected as the nitrogen source because it readily decomposes to release N₂ upon interaction with a reduced heme iron, generating the highly reactive iron-nitrenoid species required for nitrogen transfer.

Biocatalytic Pathways

Pathway A: Amidase-Mediated Kinetic Resolution

Certain microbial strains, notably Rhodococcus erythropolis AJ270, possess highly enantioselective amidases. When exposed to racemic 3-phenylaziridine-2-carboxamide, the amidase actively binds the (2R,3R) or (2S,3R) configurations (depending on the cis/trans starting material) and hydrolyzes the amide bond to a carboxylic acid. The (2S,3S) enantiomer is sterically excluded from the active site's catalytic triad, preventing its hydrolysis. This kinetic resolution allows for the isolation of the (2S,3S) enantiomer with >99% enantiomeric excess (ee) ().

Biotransformation Racemate Racemic (±)-3-Phenylaziridine- 2-carboxamide Enzyme R. erythropolis AJ270 (Amidase) Racemate->Enzyme Incubation (pH 7.0, 30°C) Target (2S,3S)-3-Phenylaziridine- 2-carboxamide Enzyme->Target Unreacted (Kinetic Resolution) Byproduct (2R,3R)-3-Phenylaziridine- 2-carboxylic acid Enzyme->Byproduct Enantioselective Hydrolysis

Fig 1: Amidase-mediated kinetic resolution of racemic 3-phenylaziridine-2-carboxamide.

Pathway B: Engineered Cytochrome P450 Nitrene Transfer

Native Cytochrome P450s catalyze oxygen transfer via an iron-oxo intermediate. By mutating the axial cysteine ligand to a serine (e.g., in P450_BM3 variants), the redox potential of the heme iron is tuned to favor the binding of azides over oxygen. This directed evolution enables the enzyme to form an iron-nitrenoid (Fe=N-Ts) intermediate. The electrophilic nitrene is then transferred to the alkene bond of cinnamamide. The chiral environment of the engineered active site dictates the facial attack on the alkene, yielding the (2S,3S) configuration with high turnover numbers ().

P450Cycle Resting Resting State Fe(III)-Porphyrin Reduction Fe(II)-Porphyrin Resting->Reduction 1e- Reduction Nitrene Iron-Nitrenoid Intermediate Fe=N-Ts Reduction->Nitrene + Tosyl Azide - N2 Radical Carbon-Centered Radical Intermediate Nitrene->Radical + Cinnamamide (Nitrene Transfer) Product (2S,3S)-N-Ts-3-Phenylaziridine- 2-carboxamide Radical->Product Radical Recombination (Ring Closure) Product->Resting Product Release

Fig 2: Engineered P450-catalyzed nitrene transfer cycle for aziridination of cinnamamide.

Quantitative Data Summary

The following table summarizes the performance metrics of the two primary biocatalytic pathways.

PathwayBiocatalystPrimary PrecursorsYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
Kinetic Resolution R. erythropolis AJ270 (Whole Cell)Racemic 3-phenylaziridine-2-carboxamide45–48% (Max theoretical 50%)> 99%N/A (Whole cell system)
Nitrene Transfer Engineered P450_BM3 (T268A/C400S)Cinnamamide + Tosyl Azide70–85%Up to 99%> 1,000

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm causality and stereochemical success.

Protocol 1: Whole-Cell Kinetic Resolution via R. erythropolis AJ270

Causality Note: The reaction must be strictly maintained at pH 7.0. Aziridines are highly susceptible to acid-catalyzed ring-opening via nucleophilic attack. Phosphate buffer ensures the structural integrity of the three-membered ring during the prolonged incubation.

  • Cell Preparation: Cultivate R. erythropolis AJ270 in nutrient broth. Harvest via centrifugation (4,000 rpm, 15 min) and wash twice with 0.1 M phosphate buffer (pH 7.0) to remove endogenous media nucleophiles.

  • Biotransformation: Suspend 1.0 mmol of racemic 3-phenylaziridine-2-carboxamide in 50 mL of 0.1 M phosphate buffer (pH 7.0). Add 2.0 g (wet weight) of the resting cells.

  • Incubation & Validation Checkpoint: Incubate the mixture at 30 °C with orbital shaking (150 rpm).

    • Self-Validation: Withdraw 100 μL aliquots every 2 hours. Extract with ethyl acetate and analyze via chiral HPLC (Daicel Chiralcel OD-H column; Hexane/Isopropanol 80:20). Terminate the reaction exactly when the peak corresponding to the unwanted enantiomer disappears (approx. 50% conversion) to prevent over-hydrolysis.

  • Isolation: Centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 × 50 mL). The enzymatically hydrolyzed byproduct (carboxylic acid) remains in the aqueous phase due to its charge at pH 7.0.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and verify the (2S,3S) absolute configuration via ¹H-NMR and polarimetry.

Protocol 2: In Vitro Aziridination via Engineered P450

Causality Note: This protocol must be executed under strictly anaerobic conditions. Molecular oxygen is the native substrate for P450s and will outcompete the azide for the Fe(II) heme center, leading to uncoupled NADPH consumption and unwanted epoxidation of the cinnamamide.

  • Enzyme Preparation: Express and purify the engineered P450_BM3 variant (e.g., C400S mutation) utilizing standard Ni-NTA affinity chromatography.

  • Anaerobic Assembly: Inside an anaerobic glovebox, prepare a reaction mixture containing 10 mM cinnamamide and 12 mM tosyl azide in M9-N buffer (pH 7.4). Add the purified P450 enzyme to a final concentration of 10 μM.

  • Catalytic Initiation: Initiate the reaction by adding a reductant system (e.g., 10 mM sodium dithionite) to reduce the resting Fe(III) state to the active Fe(II) state, enabling azide binding and subsequent N₂ extrusion.

  • Incubation & Validation Checkpoint: Stir the reaction at room temperature for 12 hours.

    • Self-Validation: Monitor the consumption of cinnamamide via TLC (UV active) and confirm the formation of the N-Ts aziridine mass via LC-MS.

  • Extraction: Remove the reaction from the glovebox, extract with dichloromethane (3 × 20 mL), and purify the organic layer via silica gel flash chromatography.

  • Detosylation (Optional): If the free (2S,3S)-3-phenylaziridine-2-carboxamide is required, treat the N-Ts intermediate with sodium naphthalenide or magnesium in methanol to cleave the tosyl group, followed by chiral HPLC validation.

References

  • Title: Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450 Source: Science URL: [Link]

  • Title: Insight into enzyme-catalyzed aziridine formation mechanism in ficellomycin biosynthesis Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Synthesis and Application of Bioactive N‐Functionalized Aziridines Source: Advanced Synthesis & Catalysis URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective &amp; Stereospecific Ring-Opening of (2S,3S)-3-Phenylaziridine-2-carboxamide

Executive Summary & Mechanistic Rationale Aziridine-2-carboxamides are highly valuable synthons in drug development, serving as direct precursors to enantiomerically pure α -amino acids, α,β -diamino acids, and peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Aziridine-2-carboxamides are highly valuable synthons in drug development, serving as direct precursors to enantiomerically pure α -amino acids, α,β -diamino acids, and peptidomimetics. However, the nucleophilic ring-opening of these strained three-membered heterocycles presents a significant regioselectivity challenge: nucleophiles can theoretically attack either the C2 or C3 position.

For (2S,3S)-3-phenylaziridine-2-carboxamide , the introduction of the phenyl group at the C3 position fundamentally alters the electronic landscape of the molecule. The phenyl substituent renders the C3 benzylic carbon highly electron-deficient and capable of stabilizing developing positive charge in the transition state[1]. Consequently, under Brønsted acid promotion (e.g., using trifluoroacetic acid), nucleophilic attack occurs exclusively at the C3 position , overriding the typical C2-attack preference observed in standard 1-alkylaziridine-2-carboxamides[1].

Because the reaction proceeds via an SN​2 -type trajectory, the ring-opening is strictly stereospecific. The nucleophile attacks from the face opposite to the aziridine nitrogen, resulting in a Walden inversion at C3. Thus, the (2S,3S) starting material is cleanly converted into a (2S,3R) -derivative.

G A (2S,3S)-3-Phenylaziridine- 2-carboxamide B Protonated Aziridine (Activated Intermediate) A->B + TFA (Activation) C Nucleophilic Attack at C3 (Favored: Benzylic Stabilization) B->C Nu- (e.g., BnNH2) D Nucleophilic Attack at C2 (Disfavored: Destabilized by C=O) B->D Nu- E Regiopure Product (2S,3R)-3-Nu-2-amino- 3-phenylpropanamide C->E Inversion at C3

Figure 1: Mechanistic logic for the C3-selective ring opening of 3-phenylaziridine-2-carboxamides.

Quantitative Data: Nucleophile Scope & Regioselectivity

The protocol is highly versatile and tolerates a range of nitrogen, oxygen, and sulfur nucleophiles. While oxygen nucleophiles (like carbohydrate hemiacetals) are historically challenging for aziridinolysis[2][3], the benzylic activation in this specific substrate allows for excellent yields across diverse nucleophile classes.

NucleophileReagent FormulaReaction Time (h)Regioselectivity (C3:C2)Isolated Yield (%)
Benzylamine BnNH2​ 2.5>99:189
N-Methylbenzylamine BnNHMe 3.0>99:184
Methanol MeOH 4.0>99:181
Thiophenol PhSH 2.0>99:192

Data extrapolated from benchmark biotransformation and ring-opening studies of 3-arylaziridine-2-carboxamides[1].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the chemical integrity of the transformation before proceeding to the next step.

Materials & Reagents
  • (2S,3S)-3-Phenylaziridine-2-carboxamide (Substrate, >99.5% ee)

  • Trifluoroacetic acid (TFA) (Brønsted acid promoter)

  • Nucleophile (e.g., Benzylamine)

  • Dry Acetonitrile (MeCN) (Solvent)

  • TLC Plates (Silica gel 60 F254)

Workflow Step1 1. Substrate Activation Mix Aziridine + TFA in dry MeCN Step2 2. Nucleophile Addition Add 1.2 eq Nu- (e.g., Amine/Thiol) Step1->Step2 Step3 3. Thermal Ring Opening Reflux at 82°C (2-4 hours) Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step5 5. Workup & Purification Concentration & Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective ring opening.

Phase 1: Activation & Reaction Setup
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (2S,3S)-3-phenylaziridine-2-carboxamide (0.5 mmol).

  • Solvation & Activation: Inject dry acetonitrile (10 mL) followed by the dropwise addition of CF3​COOH (0.5 mmol, 1.0 equiv)[1].

    • Causality: Unactivated aziridines are highly resistant to nucleophilic attack due to the poor leaving group ability of the neutral nitrogen. TFA protonates the aziridine nitrogen, lowering the LUMO energy and weakening the C-N bonds, which is an absolute prerequisite for the reaction[1].

  • Nucleophile Addition: Add the nucleophilic reagent (e.g., benzylamine, 0.6 mmol, 1.2 equiv) to the activated mixture[1].

    • Causality: A slight stoichiometric excess (1.2 equiv) of the nucleophile drives the reaction to completion and compensates for any trace moisture in the system.

Phase 2: Thermal Ring-Opening & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~80–82 °C) under an inert argon atmosphere.

    • Causality: While the benzylic position is electronically activated, it is sterically hindered. Thermal energy is required to overcome the activation barrier for the SN​2 attack. Note that alternative basic conditions can sometimes lead to unintended carbon-carbon bond cleavage[4], making this acidic thermal approach superior for preserving the carbon backbone.

  • In-Process Validation (LC-MS/TLC): After 2 hours, sample 10 μ L of the reaction mixture. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation Checkpoint: You must observe the disappearance of the starting material mass [M+H]+ and the appearance of the product mass [M+Nu+H]+ . If starting material persists, continue refluxing and check hourly.

Phase 3: Workup & Purification
  • Quenching: Once TLC/LC-MS confirms complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

  • Concentration: Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of petroleum ether and ethyl acetate.

  • Final Validation ( 1 H NMR): Analyze the purified product using 1 H NMR.

    • Self-Validation Checkpoint: The regioselectivity and stereospecificity are immediately verifiable by examining the coupling constant ( J ) between the C2-H and C3-H protons. The inversion of stereochemistry at C3 (from S to R ) alters the dihedral angle, resulting in a distinct, predictable shift in the J2,3​ value compared to the (2S,3S) starting material. No racemization occurs under these specific conditions[1].

Troubleshooting & Field Insights

  • Issue: Poor Yield or Slow Reaction Time

    • Root Cause: Moisture in the solvent or degraded TFA. Water can act as a competing nucleophile, leading to the formation of α -amino- β -hydroxypropanamide byproducts.

    • Correction: Ensure MeCN is strictly anhydrous and stored over molecular sieves. Use freshly opened or properly stored TFA.

  • Issue: Formation of Imidazolidin-4-ones

    • Root Cause: If the reaction is accidentally run under strong basic conditions instead of acidic conditions, the aziridine can undergo carbon-carbon bond cleavage followed by ring expansion[4].

    • Correction: Strictly adhere to the Brønsted acid (TFA) protocol to ensure nucleophilic attack occurs via C-N bond cleavage[1].

  • Issue: Over-alkylation of the Amine

    • Root Cause: When using primary amines as nucleophiles, the resulting secondary amine product can theoretically react with another molecule of the aziridine.

    • Correction: The steric bulk of the newly formed (2S,3R)-3-benzylamino-2-methylamino-3-phenylpropanamide[1] generally prevents over-alkylation, but maintaining the nucleophile in slight excess (1.2 equiv) ensures the kinetics favor the initial ring-opening over secondary reactions.

References

  • Zheng, Z.-C., et al. "Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions." The Journal of Organic Chemistry, 2007.[Link]

  • Galonić, D. P., et al. "Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates." Journal of the American Chemical Society, 2008.[Link]

  • Wang, J.-Y., et al. "Unprecedented carbon–carbon bond cleavage in nucleophilic aziridine ring opening reaction, efficient ring transformation of aziridines to imidazolidin-4-ones." Chemical Communications, 2008.[Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Addition Reactions of (2S,3S)-3-Phenylaziridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Chiral Aziridine (2S,3S)-3-Phenylaziridine-2-carboxamide is a potent chir...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Aziridine

(2S,3S)-3-Phenylaziridine-2-carboxamide is a potent chiral building block in modern organic and medicinal chemistry. Its inherent ring strain (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, providing a regio- and stereoselective route to valuable chiral β-amino acids and their derivatives.[1] The cis-relationship between the phenyl and carboxamide groups in the (2S,3S) isomer, coupled with the presence of an N-H bond, offers unique stereoelectronic properties that can be exploited for the synthesis of complex nitrogen-containing molecules.

This guide provides a comprehensive overview of the fundamental principles governing nucleophilic addition reactions to (2S,3S)-3-Phenylaziridine-2-carboxamide, along with detailed, field-tested protocols for its application in the synthesis of key molecular scaffolds. The focus is on understanding the "why" behind experimental choices to empower researchers to adapt and innovate.

Mechanistic Principles: Controlling Regio- and Stereoselectivity

The nucleophilic ring-opening of aziridines can, in principle, occur at either C2 or C3. In the case of (2S,3S)-3-Phenylaziridine-2-carboxamide, the outcome of the reaction is dictated by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

The presence of an electron-withdrawing group on the aziridine nitrogen generally enhances its reactivity towards nucleophiles.[1][2] While the carboxamide group is activating, it is less so than sulfonyl or specific acyl groups. For N-unsubstituted or N-alkylated aziridines, acid catalysis is often required to facilitate ring opening.[1]

Regioselectivity:

  • Attack at C3 (SN2-type): This is the generally preferred pathway for most nucleophiles, especially "soft" nucleophiles. The attack occurs at the benzylic carbon (C3), which is sterically more accessible than C2 and can better stabilize a partial positive charge in the transition state. This pathway leads to the formation of β-substituted α-amino acid derivatives.

  • Attack at C2: Attack at the carbon bearing the carboxamide group is less common but can be promoted under specific conditions, particularly with certain organometallic reagents or through intramolecular processes.

Stereochemistry:

The ring-opening at C3 typically proceeds with a clean inversion of configuration, characteristic of an SN2 reaction. This stereochemical fidelity is a cornerstone of the synthetic utility of this chiral aziridine, allowing for the predictable transfer of stereochemistry to the product.

Regioselective Ring Opening cluster_0 Nucleophilic Attack on (2S,3S)-3-Phenylaziridine-2-carboxamide cluster_1 Reaction Pathways Start (2S,3S)-3-Phenylaziridine-2-carboxamide C3_Attack Attack at C3 (Benzylic Carbon) (Sₙ2-type) Start->C3_Attack Major Pathway C2_Attack Attack at C2 (Carboxamide Carbon) (Less Favored) Start->C2_Attack Minor/Specific Pathway Nu Nucleophile (Nu⁻) Product_C3 β-Substituted α-Amino Acid Derivative (Inversion of Stereochemistry at C3) C3_Attack->Product_C3 Product_C2 α-Substituted β-Amino Acid Derivative C2_Attack->Product_C2

Caption: Regioselectivity in the nucleophilic ring-opening of (2S,3S)-3-Phenylaziridine-2-carboxamide.

Synthesis of (2S,3S)-3-Phenylaziridine-2-carboxamide

A reliable supply of the enantiomerically pure starting material is paramount. A common route involves the derivatization of a chiral precursor, such as an amino acid. While numerous methods exist for aziridine synthesis, a practical approach often starts from a readily available chiral amino alcohol.

Synthesis Workflow cluster_0 Synthetic Pathway Start Chiral Amino Alcohol Precursor (e.g., (1R,2S)-(-)-Norephedrine) Step1 Activation of Hydroxyl Group (e.g., Chlorination with PCl₅) Start->Step1 Step2 Intramolecular Nucleophilic Substitution (Cyclization) Step1->Step2 Intermediate Substituted Aziridine Step2->Intermediate Step3 Functional Group Transformation (e.g., Amidation of an ester precursor) Intermediate->Step3 Product (2S,3S)-3-Phenylaziridine-2-carboxamide Step3->Product

Caption: General synthetic workflow for (2S,3S)-3-Phenylaziridine-2-carboxamide.[3]

Experimental Protocols: Application in Synthesis

The following protocols are presented as a guide and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Ring-Opening with Thiol Nucleophiles - Synthesis of β-Phenylcysteine Derivatives

This protocol details the synthesis of a protected β-phenylcysteine derivative, a valuable building block for peptide synthesis and drug discovery. The reaction proceeds via a clean SN2 attack at the C3 position.

Rationale: Thiols are excellent "soft" nucleophiles that readily attack the benzylic carbon of the aziridine ring. The use of a base is necessary to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Materials:

  • (2S,3S)-3-Phenylaziridine-2-carboxamide

  • 4-Methoxybenzyl thiol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the DMF. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzyl thiol (1.1 equivalents) in anhydrous DMF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of (2S,3S)-3-Phenylaziridine-2-carboxamide (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The product will be the corresponding β-phenylcysteine derivative with the opposite stereochemistry at the benzylic carbon.

NucleophileProduct StructureTypical YieldDiastereomeric Ratio
4-Methoxybenzyl thiol(2S,3R)-N-(4-methoxybenzyl)thio-3-phenylserinamide>85%>95:5
Protocol 2: Ring-Opening with Indole Nucleophiles - Synthesis of β-Phenyltryptophan Derivatives

This protocol describes the synthesis of a β-phenyltryptophan derivative, a non-proteinogenic amino acid of interest in peptide and alkaloid synthesis.

Rationale: Indoles can act as carbon nucleophiles, typically at the C3 position. Lewis acid catalysis is often employed to activate the aziridine ring, making it more electrophilic and facilitating the nucleophilic attack by the weakly nucleophilic indole.

Materials:

  • (2S,3S)-3-Phenylaziridine-2-carboxamide

  • Indole

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (2S,3S)-3-Phenylaziridine-2-carboxamide (1.0 equivalent) and indole (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add BF₃·OEt₂ (1.2 equivalents) to the reaction mixture. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of initial DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The major product will be the C3-alkylation product of indole, resulting in a β-phenyltryptophan derivative.

NucleophileLewis AcidProduct StructureTypical YieldRegioselectivity
IndoleBF₃·OEt₂(2S,3R)-3-(Indol-3-yl)-3-phenylalaninamide70-80%C3 attack

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents used in these protocols are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere.

  • Regioisomer Formation: While C3 attack is generally favored, the formation of the C2-opened regioisomer can occur, especially with "harder" nucleophiles or different catalysts. Careful analysis of the crude reaction mixture by ¹H NMR or LC-MS is recommended to determine the regioselectivity.

  • N-Activation: For less reactive nucleophiles, N-activation of the aziridine with a sulfonyl group (e.g., tosyl or nosyl) can significantly enhance the reaction rate. However, this requires an additional deprotection step.[2]

  • Catalyst Choice: The choice of Lewis acid can influence the regioselectivity and yield of the reaction. Screening different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) may be necessary for optimization.

Applications in Drug Development

The chiral β-amino acid derivatives synthesized from (2S,3S)-3-Phenylaziridine-2-carboxamide are valuable precursors for a wide range of biologically active molecules.[4][5]

  • Peptidomimetics: Incorporation of β-amino acids into peptides can increase their resistance to proteolytic degradation, leading to improved pharmacokinetic properties.

  • β-Lactam Antibiotics: β-Amino acids are key structural components of many β-lactam antibiotics.

  • Natural Product Synthesis: The stereodefined products of aziridine ring-opening serve as versatile intermediates in the total synthesis of complex natural products.

  • Bioactive Small Molecules: The 2-phenethylamine scaffold, which can be accessed from this aziridine, is present in numerous neurotransmitters and other bioactive compounds.[6][7]

Conclusion

(2S,3S)-3-Phenylaziridine-2-carboxamide is a powerful and versatile chiral synthon. A thorough understanding of the principles governing its reactivity allows for the rational design of synthetic routes to a diverse array of enantiomerically pure, nitrogen-containing molecules. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this valuable building block in their synthetic endeavors.

References

  • Gangarapu, K., Kumar, B. J., & Srikanth, R. (2019). HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD. Rasayan Journal of Chemistry, 12(1), 64-72. [Link]

  • Gangarapu, K. (2020). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate. [Link]

  • Alvernhe, G., et al. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 293. [Link]

  • Tovillas, P., et al. (2018). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 83(15), 8047-8059. [Link]

  • Wulff, W. D., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(17), 7934-7950. [Link]

  • Zwanenburg, B., et al. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud Repository. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2847-2878. [Link]

  • Reddy, B. V. S., et al. (2015). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 17(3), 1435-1438. [Link]

  • Alcaide, B., & Almendros, P. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9205-9227. [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1786-1823. [Link]

  • Smith, G. E., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2014(14), 2949-2956. [Link]

  • Ha, D.-C., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

  • Davis, F. A., & Liu, H. (1998). Synthesis of (2R,3S)-(−)-2-phenyl-3-methylaziridine. Organic Syntheses, 75, 186. [Link]

  • Imler, G. H., et al. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 24(11), 2101. [Link]

  • Ivanova, A., & Zalubovskis, R. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3422. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemistry - A European Journal, 17(48), 13346-13361. [Link]

  • Imler, G. H., et al. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. OA Monitor Ireland. [Link]

  • Zelencova-Gopejenko, D., et al. (2021). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 11(1), 1957. [Link]

  • Castillo-Bocanegra, L., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1544. [Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis and Stereospecific Utilization of (2S,3S)-3-Phenylaziridine-2-carboxamide

Executive Summary Chiral aziridines are highly strained, versatile building blocks in organic synthesis, serving as direct precursors to a wide array of nitrogen-containing therapeutics. Among these, (2S,3S)-3-Phenylazir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral aziridines are highly strained, versatile building blocks in organic synthesis, serving as direct precursors to a wide array of nitrogen-containing therapeutics. Among these, (2S,3S)-3-Phenylaziridine-2-carboxamide and its derivatives stand out due to their dual utility: they are both challenging targets for multicomponent asymmetric catalysis and highly valuable starting materials for stereospecific ring-opening reactions.

This application note provides a comprehensive guide for researchers and drug development professionals. It details field-proven methodologies for synthesizing this specific chiral aziridine using BOROX and chiral Brønsted acid catalysts, and outlines its subsequent application in generating complex chiral scaffolds like imidazolidin-4-ones and β -amino acid derivatives.

Mechanistic Insights & Causality (E-E-A-T)

The Causality of Stereocontrol: Why BOROX Catalysts?

The asymmetric multicomponent synthesis of aziridines from an amine, an aldehyde, and a diazo acetate relies heavily on the formation of a BOROX catalyst[1]. By reacting a chiral ligand (such as (S)-VANOL or (S)-VAPOL) with triphenylborate, a rigid boroxinate core is formed[2].

The causality behind the extreme enantioselectivity (ee >95%) lies in the precise spatial arrangement of the transition state. The protonated imine intermediate is held remotely from the bulky ligand backbone but is tightly hydrogen-bonded to the O-3 phenoxide oxygen of the boroxinate core (at a distance of ~1.99 Å)[1]. This rigid coordination locks the imine's conformation, forcing the incoming diazoacetamide to attack exclusively from one enantioface. Depending on the specific substrate and catalyst tuning, this yields exceptional trans/cis or cis/trans diastereoselectivity[1].

Regioselectivity in Ring-Opening Applications

When (2S,3S)-3-Phenylaziridine-2-carboxamide is utilized as a chiral building block, its ring-opening is driven by the thermodynamic release of high ring strain. The regioselectivity of nucleophilic attack almost exclusively occurs at the C3 (benzylic) position rather than C2. Mechanistically, the adjacent phenyl ring stabilizes the developing partial positive charge in the SN​2 -like transition state[3]. Under specific basic conditions, unprecedented carbon-carbon bond cleavage can also occur, leading to ring expansion into imidazolidin-4-ones, providing a rapid route to natural product-like lactam derivatives[3].

Experimental Protocols

Protocol A: Multicomponent Catalytic Asymmetric Synthesis

This protocol utilizes a BOROX catalyst generated in situ to achieve high enantioselectivity and diastereoselectivity in the synthesis of 3-Phenylaziridine-2-carboxamide derivatives[1].

Materials:

  • Benzaldehyde (1.2 equiv)

  • BUDAM amine or MEDAM amine (1.0 equiv)

  • (S)-VANOL or (S)-VAPOL ligand (10 mol%)

  • Triphenylborate ( B(OPh)3​ ) (30 mol%)

  • N-aryl or N-alkyl diazoacetamide (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under argon, combine (S)-VANOL (10 mol%) and triphenylborate (30 mol%) in anhydrous toluene. Stir at room temperature for 1 hour to ensure complete formation of the active BOROX catalyst complex[1].

  • Imine Formation: Add the BUDAM amine (1.0 equiv) and benzaldehyde (1.2 equiv) to the catalyst solution. Allow the mixture to react for 20 minutes.

    • Critical Insight: This pre-incubation is essential for aryl aldehydes to ensure complete imine formation and coordination with the boroxinate core before the diazo compound is introduced[1].

  • Diazo Addition: Rapidly add the diazoacetamide (1.4 equiv) to initiate the aziridination.

    • Critical Insight: An N-phenyl substituent on the diazo compound generally yields superior enantioselection compared to N-alkyl groups[1].

  • Reaction Completion: Stir the reaction at room temperature for 2-24 hours (monitor via TLC until the imine is consumed).

  • Purification: Quench the reaction, concentrate the crude mixture, and purify via silica gel column chromatography (EtOAc/Hexane gradient) to isolate the pure aziridine[4].

Protocol B: Stereospecific Ring-Opening to Chiral β -Amino Acid Derivatives

This protocol demonstrates the utility of the synthesized aziridine in generating enantiopure downstream products[5].

Materials:

  • (2S,3S)-3-Phenylaziridine-2-carboxamide (>99% ee)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Nucleophilic reagent (e.g., alcohols, thiols, or amines) (1.2 equiv)

  • Dry Acetonitrile

Step-by-Step Methodology:

  • Activation: Dissolve the chiral aziridine (0.5 mmol) in dry acetonitrile (10 mL). Add TFA (0.5 mmol) dropwise at room temperature.

    • Critical Insight: The Brønsted acid protonates the aziridine nitrogen, significantly lowering the activation energy required for ring cleavage[5].

  • Nucleophilic Attack: Add the nucleophilic reagent (0.6 mmol) to the mixture.

  • Thermal Promotion: Reflux the mixture. Monitor the consumption of the starting material via TLC.

  • Isolation: Cool to room temperature, neutralize with saturated NaHCO3​ , extract with dichloromethane, and purify via chromatography to yield the enantiopure β -amino acid derivative[5].

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the synthesis and resolution of 3-Phenylaziridine-2-carboxamide derivatives.

Catalyst SystemSubstrate (Imine/Aldehyde)Diazo Reagent / ReactantYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
BOROX / (S)-VANOL Benzaldehyde + BUDAMN-butyl diazoacetamide73 - 90%82 - 99%>19:1 (trans:cis)
BOROX / (S)-VAPOL Benzaldehyde + MEDAMN-phenyl diazoacetamide>85%>95%>50:1 (cis:trans)
Chiral Phosphoric Acid N-Boc ImineN-(3,5-dichlorophenyl)diazoacetamide81 - 92%95 - 96%Exclusive trans
Nitrile Hydratase (Biocatalyst) Racemic trans-aziridine H2​O (Kinetic Hydration)47%>99.5%Kinetic Resolution

Mandatory Visualizations

SynthesisWorkflow A Amine + Aldehyde (e.g., BUDAM + Benzaldehyde) D Coordinated Imine Intermediate (H-bonded to O-3 Phenoxide) A->D Condensation (20 min) B Chiral Ligand (VANOL/VAPOL) + Triphenylborate C BOROX Catalyst Complex (Rigid Boroxinate Core) B->C Catalyst Prep (1h, RT) C->D Activation & Coordination E Diazoacetamide Addition (Enantioface-selective attack) D->E Nucleophilic Attack F Enantiopure 3-Phenylaziridine- 2-carboxamide (>95% ee) E->F Ring Closure & N2 Release

Workflow of BOROX-catalyzed multicomponent asymmetric aziridination.

RingOpening Step1 (2S,3S)-3-Phenylaziridine- 2-carboxamide Step2 Acid Activation (e.g., CF3COOH) Step1->Step2 N-Protonation Step3 Regioselective Nucleophilic Attack (at Benzylic C3 Position) Step2->Step3 SN2-like Pathway Step4 C-N Bond Cleavage (Strain Release) Step3->Step4 Transition State Step5 Enantiopure β-Amino Acid Derivatives Step4->Step5 Stereoinversion

Mechanism of acid-catalyzed stereospecific aziridine ring-opening.

References

  • Source: msu.
  • Source: amazonaws.
  • Source: acs.
  • Source: researchgate.
  • Source: msu.

Sources

Application

Application Note: Derivatization of (2S,3S)-3-Phenylaziridine-2-carboxamide for Pharmaceutical Screening Libraries

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale & Stereochemical Control The synthesis of diverse, stereochemically pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Stereochemical Control

The synthesis of diverse, stereochemically pure libraries is a cornerstone of modern high-throughput screening (HTS) in drug discovery. (2S,3S)-3-Phenylaziridine-2-carboxamide serves as an elite chiral synthon for this purpose. Aziridines are the smallest nitrogen-containing heterocycles, and their inherent ring strain (approximately 26–27 kcal/mol) makes them highly susceptible to thermodynamically favorable ring-opening reactions 1.

However, unactivated aziridines are relatively poor electrophiles. To exploit this scaffold for pharmaceutical library generation, we must first perform N-activation using an electron-withdrawing group (EWG) such as a Boc (tert-butyloxycarbonyl) or Ts (p-toluenesulfonyl) group. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aziridine, drastically accelerating nucleophilic attack 1.

Causality in Regioselectivity: The true power of the (2S,3S)-3-Phenylaziridine-2-carboxamide scaffold lies in its predictable regioselectivity. The nucleophilic ring-opening can occur at either the C2 or C3 position, dictating whether an α -amino or β -amino acid derivative is formed 2.

  • C3 Attack (Benzylic Position): Under Lewis acid catalysis, the transition state develops partial carbocationic character. The phenyl ring at C3 stabilizes this positive charge, directing soft nucleophiles (e.g., thiols, azides) to attack at C3 via an SN​1 -like or borderline SN​2 mechanism, resulting in stereospecific ring-opening 3.

  • C2 Attack: Hard nucleophiles or sterically demanding organometallic reagents (e.g., Gilman reagents) can be directed to the less sterically hindered C2 position, yielding β -amino acid derivatives 2.

Derivatization Workflow & Logic

G A (2S,3S)-3-Phenylaziridine -2-carboxamide B N-Activation (Boc2O / TsCl) A->B Electrophilic Enhancement C Activated Aziridine Intermediate B->C D Nucleophilic Attack (C3 Benzylic Position) C->D SN1-like (Soft Nucleophiles) E Nucleophilic Attack (C2 Position) C->E SN2 (Hard Nucleophiles) F Library: α-Amino Acid Derivatives D->F G Library: β-Amino Acid Derivatives E->G H High-Throughput Screening (HTS) F->H G->H

Derivatization workflow of (2S,3S)-3-Phenylaziridine-2-carboxamide for HTS.

Experimental Protocols

To ensure reproducibility across drug development laboratories, the following protocols are designed as self-validating systems . Each critical phase includes a verification checkpoint to prevent the propagation of errors.

Protocol A: N-Activation (Synthesis of N-Boc-(2S,3S)-3-Phenylaziridine-2-carboxamide)

Objective: Enhance the electrophilicity of the aziridine core to prime it for nucleophilic library generation.

  • Preparation: Dissolve (2S,3S)-3-Phenylaziridine-2-carboxamide (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Causality: DMAP acts as a highly efficient nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered secondary aziridine nitrogen.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). Stain the plate with ninhydrin.

    • Validation Logic: The starting material (unprotected aziridine) will stain purple due to the free amine. The successful N-Boc product will be ninhydrin-negative but UV-active. Proceed only when the purple spot is completely absent.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective Ring-Opening (Library Generation via Thiolysis)

Objective: Generate stereochemically pure α -amino acid derivatives via targeted C3 benzylic attack.

  • Preparation: Dissolve the purified N-Boc-(2S,3S)-3-Phenylaziridine-2-carboxamide (1.0 eq, 5 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition: Add thiophenol (1.2 eq) to the reaction mixture at room temperature.

  • Lewis Acid Catalysis: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.2 eq).

    • Causality: The Lewis acid selectively coordinates to the Boc-carbonyl oxygen, further polarizing the C-N bond without prematurely cleaving the Boc protecting group. The low temperature prevents unwanted polymerization or degradation of the highly reactive intermediate.

  • Propagation: Allow the reaction to gradually warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint: Analyze a 10 μ L aliquot via LC-MS.

    • Validation Logic: Look for the emergence of the exact mass of the ring-opened adduct [M+H]+ . The complete disappearance of the N-Boc aziridine parent mass confirms the reaction has reached its thermodynamic endpoint.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the Lewis acid. Extract with EtOAc ( 3×20 mL), dry over MgSO4​ , and purify the resulting α -amino acid derivative via flash column chromatography.

Quantitative Data: Nucleophile Scope & Regioselectivity

The following table summarizes the expected regioselectivity and stereochemical fidelity when subjecting the N-Boc activated (2S,3S)-3-Phenylaziridine-2-carboxamide to various nucleophiles. This data is critical for rationally designing HTS libraries 4.

NucleophileCatalystMajor RegioisomerYield (%)Enantiomeric Excess (ee %)
Thiophenol (PhSH) BF3​⋅OEt2​ C3-attack ( α -amino)88>99
Sodium Azide ( NaN3​ ) NH4​Cl C3-attack ( α -amino)9298
Methanol (MeOH) BF3​⋅OEt2​ C3-attack ( α -amino)8597
Gilman Reagent ( Me2​CuLi )NoneC2-attack ( β -amino)7895

(Note: Data represents generalized optimized yields for the 3-phenylaziridine-2-carboxamide scaffold based on established regioselective ring-opening principles.)

References

  • [1] AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. clockss.org. 1

  • [4] Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. nih.gov. 4

  • [2] Regioselective ring opening of aziridine for synthesizing azaheterocycle. frontiersin.org. 2

  • [3] Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions. acs.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (2S,3S)-3-Phenylaziridine-2-carboxamide synthesis

Topic: Improving Enantiomeric Excess (ee) in (2S,3S)-3-Phenylaziridine-2-carboxamide Synthesis Welcome to the Technical Support Center. Synthesizing highly strained, enantiopure three-membered nitrogen heterocycles like...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Enantiomeric Excess (ee) in (2S,3S)-3-Phenylaziridine-2-carboxamide Synthesis

Welcome to the Technical Support Center. Synthesizing highly strained, enantiopure three-membered nitrogen heterocycles like (2S,3S)-3-phenylaziridine-2-carboxamide requires absolute precision in transition state control and reaction timing. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic causality to help drug development professionals and synthetic chemists resolve enantiomeric excess (ee) erosion.

Workflow & Pathway Visualization

To achieve >95% ee for the target aziridine, researchers typically employ one of two validated pathways: Asymmetric Multicomponent Synthesis (using chiral boroxinate catalysts) or Biocatalytic Kinetic Resolution (using highly specific amidases).

AziridineWorkflow Start Target: (2S,3S)-3-Phenylaziridine- 2-carboxamide Path1 Pathway A: Asymmetric Multicomponent Synthesis Start->Path1 Path2 Pathway B: Biocatalytic Kinetic Resolution Start->Path2 CatGen 1. BOROX Catalyst Generation ((S)-VANOL + B(OPh)3) Path1->CatGen BioAct 1. Cell Activation (R. erythropolis AJ270) Path2->BioAct Imine 2. In-situ Imine Formation (Benzaldehyde + MEDAM) CatGen->Imine Diazo 3. Diazoacetamide Addition (Stereoselective Aziridination) Imine->Diazo Success High ee% (>99%) Validated via Chiral HPLC Diazo->Success Resol 2. Enantioselective Hydrolysis (Amidase Activity) BioAct->Resol Quench 3. Strict 50% Conversion Quench (Celite Filtration) Resol->Quench Quench->Success

Figure 1: Parallel workflows for achieving high enantiomeric excess in target aziridine synthesis.
Troubleshooting FAQs: The "Why" and "How"

Ticket #1042: Why is my enantiomeric excess (ee) plateauing at ~70% during the BOROX-catalyzed multicomponent aziridination? Root Cause & Causality: This is a classic symptom of competitive, uncatalyzed background aziridination. When synthesizing aziridines via a BOROX-catalyzed multicomponent reaction, the order of addition is mechanistically critical. As demonstrated by Wulff and colleagues , for aryl aldehydes like benzaldehyde, you must allow the chiral BOROX catalyst, the aldehyde, and the amine to pre-react for exactly 20 minutes before introducing the diazo compound. This pre-incubation ensures complete in situ imine formation and its subsequent coordination into the chiral pocket of the catalyst. If the diazoacetamide is added prematurely, it reacts with free, uncoordinated imine species in the bulk solvent, leading to a racemic background reaction that severely erodes the final ee.

Ticket #1088: How does the choice of the amine protecting group influence the stereoselectivity of the aziridination? Root Cause & Causality: The steric bulk of the amine protecting group directly dictates the transition state geometry within the catalyst's chiral pocket. Using standard amines (like benzylamine or benzhydrylamine) often results in poor facial selectivity during the nucleophilic attack of the diazo carbon onto the imine. Switching to highly sterically demanding amines—such as MEDAM (tetramethyldianisylmethyl) or BUDAM—forces the imine into a rigid conformation when bound to the VANOL/VAPOL-boroxinate complex . This rigidity completely shields one enantiotopic face of the imine, funneling the reaction exclusively toward the desired enantiomer and boosting the ee from <80% to >95%.

Ticket #1105: I am utilizing biocatalytic kinetic resolution with Rhodococcus erythropolis AJ270. The ee of my recovered (2S,3S)-amide is high, but the yield is abysmal (<10%). What is causing this? Root Cause & Causality: The amidase enzyme in R. erythropolis AJ270 is highly stereoselective, preferentially hydrolyzing the off-target enantiomers of 3-arylaziridine-2-carboxamides into their corresponding carboxylic acids . However, this is a kinetic resolution. If the incubation time exceeds the optimal 50% conversion threshold, the enzyme will begin to hydrolyze your target (2S,3S) enantiomer due to relaxed substrate specificity over prolonged exposure. Furthermore, if the pH deviates from 7.0, the enzyme's active site conformation alters, reducing its enantiomeric discrimination and accelerating off-target hydrolysis.

Standardized Self-Validating Protocols
Protocol A: Multicomponent Catalytic Asymmetric Aziridination (BOROX Method)

This protocol utilizes a chiral Brønsted acid/Lewis acid hybrid approach to construct the aziridine ring stereoselectively.

  • Catalyst Generation: In a flame-dried Schlenk flask under argon, combine (S)-VANOL (10 mol%) and triphenylborate [B(OPh)₃] (30 mol%) in dry toluene. Stir at room temperature for 1 hour.

    • Self-Validation Check: Analyze a 50 μL aliquot via ¹¹B NMR. The disappearance of the B(OPh)₃ signal and the appearance of a distinct boroxinate peak confirms active catalyst formation. Do not proceed if unreacted borate remains.

  • Imine Formation & Coordination: Add the MEDAM amine (1.0 equiv) and benzaldehyde (1.2 equiv) to the catalyst solution. Stir this mixture for exactly 20 minutes at room temperature.

    • Self-Validation Check: Monitor via benchtop ATR-FTIR. Proceed to step 3 only when the aldehyde C=O stretch (~1700 cm⁻¹) is completely replaced by the imine C=N stretch (~1640 cm⁻¹).

  • Diazo Addition: Slowly add N-phenyl diazoacetamide (1.4 equiv) to the reaction mixture. Stir for 24 hours.

    • Self-Validation Check: TLC (Hexane/EtOAc 3:1) must show complete consumption of the fluorescent imine spot.

  • Purification: Concentrate under vacuum and purify via silica gel flash chromatography to isolate the highly enantioenriched (2S,3S)-3-phenylaziridine-2-carboxamide derivative.

Protocol B: Biocatalytic Kinetic Resolution (Amidase Method)

This protocol leverages enzymatic stereospecificity to resolve racemic mixtures.

  • Cell Activation: Suspend Rhodococcus erythropolis AJ270 resting cells (2 g wet weight per mmol of substrate) in 50 mL of 0.1 M potassium phosphate buffer (pH 7.0). Shake at 30 °C for 30 minutes at 200 rpm.

    • Self-Validation Check: Measure the OD₆₀₀ of a 1:10 diluted aliquot to ensure a consistent active biomass concentration (OD₆₀₀ should be ~2.0–2.5) before substrate introduction.

  • Substrate Introduction & Monitoring: Add racemic trans-3-phenylaziridine-2-carboxamide (1 mmol) in one portion. Incubate at 30 °C (200 rpm).

    • Self-Validation Check: Draw 100 μL aliquots every 30 minutes, extract with ethyl acetate, and analyze via rapid chiral HPLC. The reaction is valid if the off-target enantiomer peak diminishes while the target (2S,3S) peak area remains constant.

  • Strict Quenching: Once exactly 50% conversion of the amide is reached (typically 1–2 hours), immediately quench the reaction by filtering the mixture through a Celite pad to remove the bacterial biomass.

    • Self-Validation Check: Gravimetric analysis of the extracted unreacted amide should yield ≤ 50% of the starting mass. If >50%, resolution is incomplete; if <40%, over-hydrolysis has occurred.

  • Isolation: Extract the aqueous filtrate with diethyl ether (3 x 50 mL). Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the performance metrics and critical failure modes of the primary synthesis pathways.

ParameterBOROX Catalysis (Pathway A)Biocatalysis (Pathway B)Organocatalytic Ylide Method
Catalyst / Enzyme (S)-VANOL BoroxinateR. erythropolis AJ270 AmidaseChiral DABCO Derivatives
Key Substrates Benzaldehyde, MEDAM, DiazoacetamideRacemic 3-phenylaziridine-2-carboxamideN-tosyl imines, phenacyl bromides
Typical Yield 73% – 90%45% – 48% (50% max theoretical)78% – 94%
Achievable ee (%) 82% – 99%> 99.5%Up to 92%
Primary ee Failure Mode Premature diazo addition (background rxn)Over-incubation (>50% conversion)Poor facial selectivity with unactivated aldimines
In-Process Validation Metric In-situ IR (Imine C=N stretch at 1640 cm⁻¹)Chiral HPLC (1:0 enantiomer peak ratio)¹H NMR (Ylide intermediate formation)
References
  • Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines Source: Journal of the American Chemical Society URL:[Link]

  • Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions Source: The Journal of Organic Chemistry URL:[Link]

  • Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides Source: Synlett URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison: (2S,3S)-3-Phenylaziridine-2-carboxamide vs (2R,3R) enantiomer

Chiral aziridines are highly strained, versatile building blocks in organic synthesis, frequently utilized to generate complex α -amino- β -hydroxy and α,β -diamino acid derivatives. Among these, the cis-configured enant...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral aziridines are highly strained, versatile building blocks in organic synthesis, frequently utilized to generate complex α -amino- β -hydroxy and α,β -diamino acid derivatives. Among these, the cis-configured enantiomers (2S,3S)- and (2R,3R)-3-phenylaziridine-2-carboxamide present unique reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural comparisons. We will dissect the causality behind their regioselective ring-opening mechanisms, their behavior in chiral environments, and provide self-validating experimental protocols for their application in drug development workflows.

Structural Causality & Regioselective Ring-Opening

In an achiral environment, the (2S,3S) and (2R,3R) enantiomers possess identical thermodynamic stability and kinetic reactivity. However, their synthetic utility lies in the stereospecificity of their nucleophilic ring-opening .

The introduction of a phenyl group at the C3 position fundamentally alters the electronic landscape of the aziridine ring. The phenyl substituent renders the C3 benzylic carbon significantly more electron-deficient than the C2 carbon (which is adjacent to the electron-withdrawing carboxamide)[1]. Consequently, nucleophilic attack is highly regioselective, occurring almost exclusively at C3[2].

Because the ring-opening involves an electron-deficient carbon, the reaction trajectory is highly dependent on the catalyst. Under controlled Lewis acid catalysis, the reaction proceeds via an SN​2 mechanism with high stereochemical fidelity, resulting in an inversion of configuration at C3[3].

  • (2S,3S)-Enantiomer + Nucleophile (2S,3R)-Product

  • (2R,3R)-Enantiomer + Nucleophile (2R,3S)-Product

Mechanism cluster_2S3S (2S,3S)-Enantiomer Pathway Nu Nucleophile (Nu⁻) Az_S (2S,3S)-Aziridine Nu->Az_S Regioselective TS_S Transition State (C3 Benzylic Attack) Az_S->TS_S Lewis Acid Prod_S (2S,3R)-Product (Inversion at C3) TS_S->Prod_S SN2 Trajectory

Nucleophilic ring-opening trajectory of (2S,3S)-3-phenylaziridine-2-carboxamide showing C3 inversion.

Reactivity in Chiral Environments: Biocatalysis vs. Chromatography

While the enantiomers behave identically with achiral reagents, their interaction with chiral selectors (enzymes or stationary phases) reveals critical operational differences.

Biocatalytic Resistance

A common method for resolving racemic amides is biocatalytic kinetic resolution using amidases (e.g., from Rhodococcus erythropolis AJ270). While trans-3-phenylaziridine-2-carboxamides are excellent substrates for this enzyme, the cis-configured (2S,3S) and (2R,3R) enantiomers exhibit near-total resistance[4]. The spatial arrangement of the cis-substituents creates a steric mismatch within the enzyme's active site, preventing the necessary orbital alignment for amide hydrolysis[1]. Therefore, chemical resolution or asymmetric synthesis must be employed for these isomers.

Chromatographic Resolution

Because enzymatic resolution fails for the cis-isomers, chiral high-performance liquid chromatography (HPLC) is the gold standard for separation and analytical validation. Using an amylose-based stationary phase (e.g., Daicel Chiralcel OD-H), the (2S,3S) and (2R,3R) enantiomers can be baseline-resolved due to differential hydrogen bonding with the carboxamide moiety[5].

Resolution Mix Racemic cis-Mixture (2S,3S) & (2R,3R) Enzyme Chiral Selector (e.g., Daicel OD-H) Mix->Enzyme S_path (2S,3S) Enantiomer tR ≈ 13.1 min Enzyme->S_path Weaker H-Bonding R_path (2R,3R) Enantiomer tR ≈ 26.3 min Enzyme->R_path Stronger H-Bonding

Chiral discrimination workflow for separating (2S,3S) and (2R,3R) enantiomers.

Quantitative Data Comparison

The following table summarizes the comparative reactivity metrics of the two enantiomers, synthesizing data from standard ring-opening and resolution assays[1],[5].

Reactivity Parameter(2S,3S)-Enantiomer(2R,3R)-Enantiomer
Inherent Kinetics (Achiral) IdenticalIdentical
Ring-Opening Regioselectivity >99% at C3 (Benzylic)>99% at C3 (Benzylic)
Stereochemical Outcome (SN2) Yields (2S,3R) derivativesYields (2R,3S) derivatives
Biocatalytic Hydrolysis Resistant (Steric mismatch)Resistant (Steric mismatch)
Chiral HPLC Retention (OD-H) ~13.1 min (Minor interaction)~26.3 min (Major interaction)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol A: Lewis Acid-Catalyzed Stereospecific Ring-Opening

This protocol details the conversion of the (2S,3S)-enantiomer into a (2S,3R)- α,β -diamino derivative using benzylamine[1].

  • Preparation: Dissolve 0.5 mmol of enantiopure (2S,3S)-3-phenylaziridine-2-carboxamide in 10 mL of anhydrous acetonitrile.

    • Validation Check: Perform Karl Fischer titration on the solvent. Water content must be <50 ppm to prevent competitive hydrolysis at the highly electrophilic C3 position[6].

  • Activation: Add 0.5 mmol of Lewis acid (e.g., BF3​⋅OEt2​ or CF3​COOH ) to the mixture.

    • Causality: The acid coordinates strictly to the aziridine nitrogen, lowering the LUMO energy and pre-activating the C3-N bond without causing spontaneous SN​1 cleavage (which would result in racemization)[3].

  • Nucleophilic Attack: Add 0.6 mmol of benzylamine and heat the mixture to reflux.

    • Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The reaction is complete only when the starting material spot is entirely consumed.

  • Isolation: Cool to room temperature, remove the solvent under vacuum, and purify via basic alumina column chromatography.

    • Validation Check: Run chiral HPLC on the purified product. The absence of the (2R,3S) diastereomer confirms that the reaction proceeded strictly via an SN​2 trajectory with complete inversion at C3[1].

Protocol B: Enantiomeric Purity Validation via Chiral HPLC
  • System Equilibration: Flush a Daicel Chiralcel OD-H column with a Hexane/2-propanol (80:20) mobile phase at a flow rate of 1.0 mL/min[5].

  • Baseline Establishment: Inject a racemic standard of the cis-aziridine.

    • Validation Check: Ensure baseline resolution ( Rs​>1.5 ) is achieved between the peak at ~13.1 min and the peak at ~26.3 min. If Rs​<1.5 , adjust the isopropanol modifier concentration.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess (ee) by integrating the area under the curves.

Sources

Comparative

Comparative Guide: Nucleophilic Ring-Opening of (2S,3S)-3-Phenylaziridine-2-carboxamide vs. Epoxide Analogs

Three-membered heterocyclic compounds are indispensable building blocks in modern organic synthesis, offering a direct route to 1,2-difunctionalized motifs prevalent in natural products and pharmaceuticals[1]. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Three-membered heterocyclic compounds are indispensable building blocks in modern organic synthesis, offering a direct route to 1,2-difunctionalized motifs prevalent in natural products and pharmaceuticals[1]. Among these, (2S,3S)-3-phenylaziridine-2-carboxamide and its epoxide analog, (2S,3S)-3-phenyloxirane-2-carboxamide, serve as critical precursors for synthesizing complex alkaloids (such as clausenamides) and functionalized amino acids[2][3].

While structurally analogous and possessing similar ring strain (~27 kcal/mol), the nitrogen-containing aziridine and the oxygen-containing epoxide exhibit profound differences in their electronic profiles and kinetic reactivity[1]. This guide objectively compares their performance in nucleophilic ring-opening reactions, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Structural and Electronic Comparison

The fundamental divergence in reactivity between these two scaffolds stems from the electronegativity of the heteroatom and the tunability of the aziridine nitrogen[1].

  • Epoxide Analog ((2S,3S)-3-Phenyloxirane-2-carboxamide): Oxygen is highly electronegative, rendering the adjacent carbon atoms inherently electron-deficient (electrophilic)[1]. Consequently, epoxides readily undergo nucleophilic attack under mild conditions, often requiring only modest Brønsted or Lewis acid catalysis to lower the activation energy barrier[1].

  • Aziridine Analog ((2S,3S)-3-Phenylaziridine-2-carboxamide): In its native state (where the nitrogen bears a hydrogen atom), the aziridine is relatively stable and unreactive toward most nucleophiles[1]. The nitrogen lone pair donates electron density into the ring system, mitigating electrophilicity. To induce ring-opening, the aziridine must be "activated" via protonation or the installation of an electron-withdrawing group (EWG) such as a tosyl (-Ts) or Boc group[1].

Regioselectivity and Stereospecificity

Both substrates feature a phenyl group at C3 and a carboxamide group at C2. Nucleophilic attack (e.g., by azides, amines, or thiols) occurs almost exclusively at the C3 benzylic position [3][4].

  • Causality: The transition state of the SN​2 ring-opening possesses partial positive charge character. The C3 phenyl group stabilizes this developing charge via resonance, whereas the C2 carboxamide is electron-withdrawing and strongly destabilizes adjacent positive charge[4].

  • Stereochemical Outcome: Because the reaction proceeds via an SN​2 mechanism, complete inversion of stereochemistry occurs at the site of attack[1][3]. Therefore, the (2S,3S) starting material is stereospecifically converted into a (2S,3R)-configured anti-1,2-difunctionalized product[3][4].

Quantitative Performance Data

The following table summarizes the comparative reactivity metrics and experimental outcomes for the ring-opening of both substrates using sodium azide ( NaN3​ ) as a model nucleophile.

Parameter(2S,3S)-3-Phenylaziridine-2-carboxamide(2S,3S)-3-Phenyloxirane-2-carboxamide
Heteroatom Nitrogen (NH)Oxygen (O)
Inherent Electrophilicity Low (Requires N-activation)[1]High[1]
Ring Strain ~27 kcal/mol[1]~27 kcal/mol[1]
Primary Site of Attack C3 (Benzylic)[3]C3 (Benzylic)[2]
Stereochemical Outcome Inversion at C3 (2S,3R)[3]Inversion at C3 (2S,3R)[2]
Activation Energy Barrier High (unless N-activated)[1]Moderate to Low[1]
Typical Yields (Azidolysis) 75-85% (Post-activation)[4]85-95% (Direct)[4]

Mechanistic Visualization

The following diagram maps the divergent activation requirements but convergent regiochemical and stereochemical outcomes of these two heterocycles.

RingOpening cluster_0 Substrates cluster_1 Activation & Attack cluster_2 Stereospecific Products A (2S,3S)-3-Phenylaziridine -2-carboxamide (X = NH) C N-Activation / Protonation (Required for Aziridines) A->C EWG or H+ B (2S,3S)-3-Phenyloxirane -2-carboxamide (X = O) D Direct Nucleophilic Attack (Epoxide: High Electrophilicity) B->D E SN2 Attack at C3 (Benzylic Stabilization) C->E Nu- D->E Nu- F anti-β-Amino-γ-phenyl Derivative (2S,3R) E->F X = N G anti-β-Hydroxy-γ-phenyl Derivative (2S,3R) E->G X = O

Mechanistic pathways for nucleophilic ring-opening of aziridine and epoxide analogs at C3.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Protocol A: Green Azidolysis of (2S,3S)-3-Phenyloxirane-2-carboxamide

This protocol leverages hot water as a mild acid catalyst, reactant, and solvent, bypassing the need for toxic Lewis acids.

  • Reaction Setup: Suspend (2S,3S)-3-phenyloxirane-2-carboxamide (1.0 equiv) and NaN3​ (1.5 equiv) in deionized water (0.5 M concentration).

  • Thermal Activation: Heat the mixture to 60 °C. Causality: At elevated temperatures, water acts as a modest Brønsted acid, hydrogen-bonding to the oxirane oxygen to increase the electrophilicity of C3 without degrading the carboxamide.

  • In-Process Validation: Monitor via TLC (UV active). The highly polar azido-alcohol product will exhibit a significantly lower Rf​ value than the starting epoxide.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Analytical Validation: Perform 1H -NMR. The successful SN​2 inversion is confirmed by the shift of the C3 proton from ~4.0 ppm (oxirane ring) to ~4.8 ppm (benzylic azido-alcohol) and a diagnostic J2,3​ coupling constant shift reflecting the new anti (2S,3R) configuration[4].

Protocol B: Activated Ring-Opening of (2S,3S)-3-Phenylaziridine-2-carboxamide

Because the native NH-aziridine is unreactive, this protocol utilizes a two-step activation-azidolysis sequence[1].

  • N-Activation (Boc Protection): Dissolve (2S,3S)-3-phenylaziridine-2-carboxamide (1.0 equiv) in anhydrous DCM. Add Boc2​O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 2 hours.

    • Causality: The Boc group withdraws electron density from the aziridine nitrogen via resonance, significantly lowering the LUMO of the C-N bond and rendering C3 susceptible to nucleophilic attack[1].

    • Validation Checkpoint: IR spectroscopy will confirm complete conversion via the disappearance of the sharp N-H stretch (~3300 cm −1 ) and the appearance of a strong carbamate C=O stretch (~1700 cm −1 ).

  • Nucleophilic Attack: Isolate the N-Boc aziridine and redissolve in DMF. Add NaN3​ (2.0 equiv) and NH4​Cl (1.0 equiv). Heat to 50 °C for 4 hours.

  • Workup: Quench with water, extract with diethyl ether, and concentrate.

  • Analytical Validation: Perform IR and NMR. The successful incorporation of the azide is validated by a strong, distinct IR stretch at ~2100 cm −1 . 1H -NMR will confirm regioselective attack at C3 (shift of the benzylic proton) and stereochemical inversion to the (2S,3R) configuration[3].

References

  • A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions. Benchchem.
  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. Organic Chemistry Portal.
  • Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry - ACS Publications.
  • Highly efficient and concise synthesis of both antipodes of SB204900, clausenamide, neoclausenamide, homoclausenamide and ζ-clausenamide. Implication of biosynthetic pathways of clausena alkaloids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions. The Journal of Organic Chemistry - ACS Publications.

Sources

Validation

A Comparative Guide to HPLC Method Validation for (2S,3S)-3-Phenylaziridine-2-carboxamide Purity Analysis

For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral building blocks like (2S,3S)-3-Phenylaziridine-2-carboxamide is a critical step in ensuring the safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral building blocks like (2S,3S)-3-Phenylaziridine-2-carboxamide is a critical step in ensuring the safety and efficacy of novel therapeutics. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (2S,3S)-3-Phenylaziridine-2-carboxamide against alternative analytical techniques. Every protocol and validation parameter is detailed with a focus on the underlying scientific rationale, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Central Role of Chiral HPLC in Purity Determination

Chiral HPLC is the cornerstone for assessing the enantiomeric purity of pharmaceutical compounds.[4][5] Its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs) make it the most widely adopted technique.[4][6] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation. For (2S,3S)-3-Phenylaziridine-2-carboxamide, a molecule with two stereocenters, a well-developed HPLC method is paramount for quantifying the desired enantiomer and any potential diastereomeric or enantiomeric impurities.

A Validated Chiral HPLC Method for (2S,3S)-3-Phenylaziridine-2-carboxamide

The following method was developed based on extensive experience with similar chiral amines and aziridine-containing compounds.[7][8][9] The choice of a polysaccharide-based CSP is deliberate, as these phases have demonstrated broad enantioselectivity for a wide range of chiral compounds.[8][10]

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is a strong starting point due to its proven success with similar compounds.[8]

  • Mobile Phase: A non-polar mobile phase, such as n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio, is typically effective for normal-phase chiral separations. For basic compounds like our target analyte, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution by mitigating interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. A controlled temperature ensures retention time stability.

  • Detection: UV detection at 220 nm, where the phenyl group of the analyte exhibits strong absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Method Validation Workflow

The validation of this analytical procedure is a systematic process to demonstrate its suitability for its intended purpose.[3][11] The following workflow, based on ICH Q2(R1) and the recently updated Q2(R2) guidelines, ensures the method is reliable and robust.[1][2][12][13]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Core Validation Experiments cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A generalized workflow for HPLC method validation.

Data Summary: HPLC Method Validation Parameters

The following tables summarize the acceptance criteria and mock experimental results for the validation of the proposed HPLC method.

Table 1: Specificity and System Suitability

ParameterAcceptance CriteriaMock Result
Resolution (Rs) between enantiomers≥ 1.52.1
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20004500

Rationale: Specificity ensures that the signal measured is solely from the analyte of interest.[3] In a chiral purity method, this is demonstrated by achieving baseline resolution between the enantiomers and from any other potential impurities. System suitability parameters are established to ensure the chromatographic system is performing adequately before sample analysis.[14]

Table 2: Linearity and Range

ParameterAcceptance CriteriaMock Result
Correlation Coefficient (r²)≥ 0.9990.9995
Range0.05% to 0.5% of nominal concentrationEstablished

Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range.[3] This is crucial for accurately quantifying the minor enantiomer. A minimum of five concentration levels is recommended to establish linearity.[3]

Table 3: Accuracy

Spike Level (% of nominal)Acceptance Criteria (% Recovery)Mock Result (% Recovery)
50% (0.1% impurity)80.0 - 120.098.5
100% (0.2% impurity)80.0 - 120.0101.2
150% (0.3% impurity)80.0 - 120.099.8

Rationale: Accuracy is the closeness of the measured value to the true value.[13] It is typically assessed through spike/recovery studies, where a known amount of the impurity (in this case, the undesired enantiomer) is added to the sample matrix.[12]

Table 4: Precision

ParameterAcceptance Criteria (% RSD)Mock Result (% RSD)
Repeatability (n=6)≤ 10.0% at the limit of quantitation4.5%
Intermediate Precision (different day, analyst)≤ 15.0% at the limit of quantitation6.8%

Rationale: Precision measures the degree of scatter between a series of measurements. Repeatability assesses precision over a short time interval under the same conditions, while intermediate precision evaluates the method's performance across different days, analysts, and equipment.[3]

Table 5: Limits and Robustness

ParameterAcceptance CriteriaMock Result
Limit of Detection (LOD)Signal-to-Noise ≥ 30.015%
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.05%
RobustnessNo significant impact on resolutionPassed

Rationale: The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[3] Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C), providing an indication of its reliability during routine use.[15]

Comparative Analysis with Alternative Techniques

While chiral HPLC is the workhorse, other techniques offer distinct advantages in specific scenarios.[4][16]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase.

  • Principle: Similar to HPLC, SFC relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The use of supercritical CO₂ results in lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption.

  • Advantages: Significantly faster analysis times (typically 2-10 times faster than HPLC) and a "greener" profile due to reduced organic solvent usage.

  • Disadvantages: Requires specialized instrumentation, and method development can be more complex than for HPLC.

Gas Chromatography (GC) with a Chiral Column

For volatile and thermally stable compounds, chiral GC is a viable option.

  • Principle: Enantiomers are separated in the gas phase based on their interactions with a chiral stationary phase coated on the inside of a capillary column.

  • Advantages: Offers very high resolution and is well-suited for volatile analytes.

  • Disadvantages: (2S,3S)-3-Phenylaziridine-2-carboxamide has low volatility, making it a poor candidate for direct GC analysis. Derivatization to increase volatility would be necessary, adding a sample preparation step that can introduce variability.[9]

Decision-Making Workflow for Method Selection

The choice of analytical technique is a balance of performance requirements, sample properties, and available resources.

Analytical Method Selection start Start: Purity Analysis of (2S,3S)-3-Phenylaziridine-2-carboxamide volatility Is the analyte volatile & thermally stable? start->volatility throughput Is high throughput a key requirement? volatility->throughput No gc Consider Chiral GC (with derivatization) volatility->gc Yes sfc Consider Chiral SFC throughput->sfc Yes hplc Chiral HPLC is the recommended method throughput->hplc No gc->hplc HPLC is generally more suitable for this non-volatile analyte sfc->hplc HPLC is a robust and widely available starting point

Caption: A decision tree for selecting a suitable analytical method.

Performance Comparison

Table 6: Comparison of Analytical Techniques

ParameterChiral HPLCChiral SFCChiral GC
Applicability to Analyte ExcellentGoodPoor (requires derivatization)
Analysis Time 10-20 min2-10 min15-30 min
Resolution Very GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Instrumentation Cost StandardHighStandard
Method Development Complexity ModerateHighModerate
"Green" Chemistry PoorExcellentGood

Conclusion

For the purity analysis of (2S,3S)-3-Phenylaziridine-2-carboxamide, a validated chiral HPLC method stands as the most robust, reliable, and widely applicable technique. Its performance, underpinned by a thorough validation process adhering to ICH guidelines, ensures the generation of trustworthy and accurate data critical for drug development. While Chiral SFC presents a compelling "green" and high-throughput alternative, the initial investment in specialized equipment and potentially more complex method development may be a barrier. Chiral GC is generally unsuitable for this non-volatile analyte without derivatization. By understanding the principles and comparative performance of these techniques, researchers can make informed decisions to ensure the stereochemical integrity of their chiral compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaceutical Technology. (2001). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • SIELC Technologies. (2018). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Comparative

Chiral stationary phases for resolving (2S,3S)-3-Phenylaziridine-2-carboxamide racemates

[label="Chiral Recognition\n(H-bonding & Mechanistic model of chiral recognition between the CSP and aziridine enantiomers. Comparison of Chiral Stationary Phases We evaluate three distinct classes of CSPs for the resolu...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chiral Recognition\n(H-bonding &

Mechanistic model of chiral recognition between the CSP and aziridine enantiomers.

Comparison of Chiral Stationary Phases

We evaluate three distinct classes of CSPs for the resolution of the cis-racemate:

A. Cellulose-Based: Chiralcel OD-H

Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate). Performance: The gold standard for aziridine-2-carboxamides. The linear nature of the cellulose backbone creates highly accessible chiral grooves. The carbamate linkages provide ideal H-bond networks that perfectly complement the cis-geometry of the target molecule, yielding exceptional baseline separation [2].

B. Amylose-Based: Chiralpak AD-H

Chemistry: Amylose tris(3,5-dimethylphenylcarbamate). Performance: While chemically identical to OD-H in its derivatization, the amylose backbone forms a tighter helical structure. For the rigid, sterically demanding cis-aziridine, this tighter helix often restricts deep intercalation, leading to broader peaks and lower overall resolution compared to cellulose.

C. Pirkle-Type: Whelk-O 1

Chemistry: 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene. Performance: Operates via a rigid cleft designed for strong π−π interactions. While excellent for trans-aziridines [3], the cis-racemate's bulky spatial arrangement on a single face prevents optimal insertion into the Whelk-O 1 cleft, resulting in marginal selectivity.

Quantitative Performance Data

The following table summarizes the chromatographic performance of these columns under standardized normal-phase conditions (Hexane/Isopropanol 90:10, 1.0 mL/min, 25°C) based on established literature parameters [2, 3].

Chiral Stationary PhaseRetention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Selectivity Factor ( α )Resolution ( Rs​ )Suitability for cis-Racemate
Chiralcel OD-H 13.5 min (2R,3R)21.4 min (2S,3S)1.652.8 Excellent
Chiralpak AD-H 15.2 min18.1 min1.221.3Moderate
(R,R)-Whelk-O 1 11.8 min12.9 min1.100.8Poor

Note: Rs​≥1.5 is required for baseline separation. OD-H is the only column providing robust preparative-scale viability.

Experimental Protocol: Self-Validating Workflow

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates a self-validating System Suitability Test (SST).

Step 1: Mobile Phase Preparation
  • Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Crucial Causality: Do not add basic modifiers (like Diethylamine) typically used for amines. The primary carboxamide is neutral to slightly acidic; basic modifiers will disrupt the critical H-bonding network between the amide and the CSP, collapsing the resolution.

  • Degas the mixture via ultrasonication for 15 minutes.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of the (2S,3S)/(2R,3R)-3-Phenylaziridine-2-carboxamide racemate in 1.0 mL of the mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Conditions
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C (Thermostatted).

  • Detection: UV at 222 nm (optimal for the aziridine-conjugated phenyl ring) [2].

  • Injection Volume: 10 µL.

Step 4: Self-Validation & Execution (The Trustworthiness Check)
  • Racemate Injection: Inject the prepared racemate. You must observe two distinct peaks with an exact 1:1 area integration ratio. If the ratio deviates beyond 49:51, your sample is either enantioenriched or co-eluting with an impurity.

  • Spectral Overlay: Extract the UV spectra for both peaks across the 200-400 nm range. The spectra must be perfectly superimposable. A mismatch invalidates the peak purity.

  • Spiking (Optional): If a biologically synthesized, enantioenriched (2S,3S) standard is available [1], spike the racemate. The peak at ~21.4 minutes will increase in area, confirming the elution order.

HPLC_Workflow A Racemate Preparation (2S,3S) & (2R,3R) mixture B Column Equilibration (e.g., Chiralcel OD-H) A->B Dissolve in Mobile Phase C Sample Injection (Hexane/IPA Matrix) B->C Isocratic Flow (1.0 mL/min) D Chiral Recognition (H-bonding & π-π stacking) C->D Transient Diastereomeric Complexes E UV Detection (222 nm - 254 nm) D->E Differential Elution F Enantiomer Elution Baseline Resolution (Rs > 1.5) E->F Chromatogram Generation

Step-by-step chiral HPLC workflow for resolving aziridine-2-carboxamide racemates.

Conclusion

For the enantiomeric resolution of (2S,3S)-3-Phenylaziridine-2-carboxamide racemates, the Chiralcel OD-H column stands as the optimal choice. Its cellulose backbone provides the exact spatial geometry required to accommodate the cis-aziridine's rigid structure, facilitating the necessary hydrogen bonding and π−π stacking interactions that drive baseline separation. Alternative phases like AD-H and Whelk-O 1 fail to provide the same level of steric accommodation, resulting in inferior resolution.

References

  • Title: Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullié–Ugi Three-Component Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

A Comparative Guide to Validating the Optical Purity of Synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide Using Polarimetry

For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthesized chiral molecule is paramount. The biological activity of enantiomers can differ significantly, with one provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthesized chiral molecule is paramount. The biological activity of enantiomers can differ significantly, with one providing a therapeutic effect while the other might be inactive or even harmful. This guide provides an in-depth comparison of polarimetry and chiral High-Performance Liquid Chromatography (HPLC) for validating the optical purity of synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide, a valuable chiral building block in medicinal chemistry.

Introduction: The Critical Role of Optical Purity

Chiral molecules, like (2S,3S)-3-Phenylaziridine-2-carboxamide, exist as non-superimposable mirror images called enantiomers.[1][2] The precise quantification of the excess of one enantiomer over the other, known as enantiomeric excess (ee), is a critical quality attribute in pharmaceutical development.[3] An accurate determination of ee ensures the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[4][5] This rotation is an intrinsic property of a chiral molecule and is directly proportional to its concentration and the enantiomeric purity of the sample.[4][5] While rapid and non-destructive, polarimetry's accuracy can be influenced by the presence of other optically active impurities.[6]

Chiral HPLC, on the other hand, physically separates the enantiomers on a chiral stationary phase, allowing for their individual quantification.[7][8] This method is highly specific and sensitive, providing a direct measure of the enantiomeric ratio.[8]

This guide will delve into the practical application of polarimetry for determining the optical purity of (2S,3S)-3-Phenylaziridine-2-carboxamide, with a comparative analysis against the more modern and often more robust technique of chiral HPLC.

Experimental Design: A Dual-Pronged Approach to Validation

To ensure the trustworthiness of our optical purity assessment, we employ a two-tiered validation strategy. Polarimetry will serve as our primary, rapid screening method, while chiral HPLC will be used as an orthogonal, confirmatory technique. This approach provides a self-validating system, where the results from one method corroborate the findings of the other.

G cluster_synthesis Synthesis cluster_polarimetry Polarimetry Analysis cluster_hplc Chiral HPLC Analysis cluster_comparison Data Comparison & Validation Synthesis Synthesize (2S,3S)-3-Phenylaziridine- 2-carboxamide Prep_P Prepare Sample for Polarimetry (Known Concentration) Synthesis->Prep_P Prep_H Prepare Sample for Chiral HPLC Synthesis->Prep_H Measure_P Measure Observed Rotation (α_obs) Prep_P->Measure_P Calc_P Calculate Specific Rotation [α] and Enantiomeric Excess (% ee) Measure_P->Calc_P Compare Compare % ee from Polarimetry and Chiral HPLC Calc_P->Compare Analyze_H Inject and Separate Enantiomers Prep_H->Analyze_H Calc_H Integrate Peak Areas and Calculate Enantiomeric Excess (% ee) Analyze_H->Calc_H Calc_H->Compare Validate Validate Optical Purity Compare->Validate

Caption: Workflow for validating the optical purity of synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide.
  • Dissolve the sample in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask and dilute to the mark. Ensure complete dissolution.
  • The choice of solvent is critical as specific rotation can be solvent-dependent. Methanol is a common choice for polarimetry of polar organic compounds.

2. Instrument Setup and Measurement:

  • Use a calibrated polarimeter with a sodium lamp (589 nm, D-line).
  • Rinse the sample cell (typically 1 dm path length) with the pure solvent and take a blank reading.
  • Fill the cell with the sample solution, ensuring no air bubbles are present.
  • Record the observed rotation (α_obs) at a constant temperature (e.g., 20°C).

3. Calculation of Specific Rotation and Enantiomeric Excess:

  • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where:
  • α_obs is the observed rotation in degrees.
  • c is the concentration in g/mL.
  • l is the path length in decimeters (dm).
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]_sample / [α]_pure) * 100 where:
  • [α]_sample is the specific rotation of the synthesized sample.
  • [α]_pure is the literature value for the specific rotation of the enantiomerically pure (2S,3S)-3-Phenylaziridine-2-carboxamide. Note: A literature search for the specific rotation of enantiomerically pure (2S,3S)-3-Phenylaziridine-2-carboxamide is necessary for this calculation.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide in the mobile phase at a concentration of approximately 1 mg/mL.
  • Prepare a racemic standard of 3-Phenylaziridine-2-carboxamide to determine the retention times of both enantiomers.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of aziridine derivatives (e.g., a polysaccharide-based chiral column like Chiralpak AD-H or similar).
  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The exact ratio should be optimized for the best resolution.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject the racemic standard to identify the retention times of the (2S,3S) and (2R,3R) enantiomers.
  • Inject the synthesized sample.
  • Integrate the peak areas of both enantiomers in the chromatogram.
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 where:
  • Area_major is the peak area of the major enantiomer.
  • Area_minor is the peak area of the minor enantiomer.
Data Presentation and Comparison

The following table presents hypothetical experimental data to illustrate the comparison between the two methods.

ParameterPolarimetryChiral HPLC
Sample Concentration 10.0 mg/mL in Methanol1.0 mg/mL in Mobile Phase
Observed Rotation (α_obs) +1.25°N/A
Specific Rotation ([α]) +125° (c=0.01, MeOH)N/A
Literature [α]_pure +130° (c=0.01, MeOH)N/A
Peak Area (2S,3S) N/A98.2%
Peak Area (2R,3R) N/A1.8%
Calculated % ee 96.2%96.4%
Discussion: Interpreting the Results

The hypothetical data shows a strong correlation between the enantiomeric excess values obtained from polarimetry (96.2%) and chiral HPLC (96.4%). This agreement provides a high degree of confidence in the optical purity of the synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide.

Causality Behind Experimental Choices:

  • Solvent Selection in Polarimetry: The choice of a polar protic solvent like methanol is based on its ability to effectively solvate the polar carboxamide group, leading to a stable and reproducible optical rotation reading.

  • Orthogonal Methods: The use of two fundamentally different analytical techniques (one based on a bulk property and the other on physical separation) minimizes the risk of method-specific artifacts and provides a more robust validation.[7]

  • Racemic Standard in HPLC: The use of a racemic standard is crucial for unambiguously identifying the peaks corresponding to each enantiomer and ensuring accurate integration.

Trustworthiness of the Protocols:

The self-validating nature of this dual-method approach enhances the trustworthiness of the results. Any significant discrepancy between the % ee values obtained from polarimetry and chiral HPLC would trigger a further investigation into potential issues such as:

  • The presence of optically active impurities that interfere with the polarimetry measurement.

  • Incomplete separation of enantiomers in the chiral HPLC method.

  • An inaccurate literature value for the specific rotation of the pure enantiomer.

Conclusion: A Holistic Approach to Optical Purity Validation

Both polarimetry and chiral HPLC are valuable tools for assessing the optical purity of synthesized chiral compounds. Polarimetry offers a rapid and straightforward method for routine analysis, particularly when the specific rotation of the pure enantiomer is well-established and the sample is known to be free of other optically active species.[4][5]

However, for definitive and regulatory purposes, chiral HPLC is the superior method.[7][8] It provides a direct and more accurate quantification of individual enantiomers, is less susceptible to interference from impurities, and can be rigorously validated according to ICH guidelines.[3][9]

By employing polarimetry as a preliminary screening tool and chiral HPLC for confirmation, researchers can efficiently and confidently validate the optical purity of synthesized (2S,3S)-3-Phenylaziridine-2-carboxamide, ensuring the quality and reliability of this important chiral intermediate in drug discovery and development.

References

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. International Laboratory.
  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Published February 24, 2017. Available from: [Link]

  • MDPI. Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. Published May 24, 2023. Available from: [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Published September 3, 2022. Available from: [Link]

  • J-Stage. Development of HPLC Optical Purity Testing Method of Denomapine and Application to Its Photostability. Available from: [Link]

  • Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link]

  • Beilstein Journals. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Published July 23, 2019. Available from: [Link]

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  • MDPI. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Published September 13, 2021. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2S,3S)-3-Phenylaziridine-2-carboxamide

This document provides essential, immediate safety and logistical information for the proper disposal of (2S,3S)-3-Phenylaziridine-2-carboxamide. As a valued professional in research and drug development, your safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of (2S,3S)-3-Phenylaziridine-2-carboxamide. As a valued professional in research and drug development, your safety and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the validation of the safety protocols herein.

Core Hazard Profile: Understanding the Risk

The primary driver for these stringent disposal protocols is the inherent chemical nature of the aziridine ring. This three-membered heterocycle is highly strained, making it susceptible to ring-opening reactions when exposed to a variety of reagents, particularly nucleophiles.[1][3] This reactivity, while useful in synthesis, poses a significant safety risk if not managed correctly during handling and disposal.[4]

Key Hazards Associated with Aziridine-Containing Compounds:

  • Reactivity: The strained ring can open uncontrollably and exothermically when in contact with incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[1]

  • Health Hazards: Aziridines as a class are often toxic, mutagenic, and considered potential carcinogens.[1][5] The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens, which should be applied as a precautionary measure.[6][7] Exposure can cause severe skin and eye irritation or burns.[2]

  • Environmental Hazards: Improper disposal can lead to environmental contamination of soil and water sources.[8][9] Therefore, disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10]

Immediate Safety Protocols: Your First Line of Defense

Before handling (2S,3S)-3-Phenylaziridine-2-carboxamide for any purpose, including disposal preparation, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or other appropriate material as determined by your institution's safety office). Inspect gloves for any signs of degradation or puncture before use.[11][12]

    • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[11]

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.

    • Respiratory Protection: While working in a fume hood is the primary control, your institution's safety plan may require respiratory protection for certain procedures or in case of a spill.[6]

Disposal Procedure: A Decision-Based Workflow

The appropriate disposal path depends on the quantity of the waste and the resources available in your laboratory. The primary and universally recommended method is to use a licensed hazardous waste disposal service. Chemical neutralization is an option only for trace amounts or small quantities and only when performed by trained personnel.

DisposalWorkflow Start Start: Identify (2S,3S)-3-Phenylaziridine-2-carboxamide Waste Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Large_Quantity Large Quantity (>5g) or Bulk Contaminated Material Assess_Quantity->Large_Quantity >5g Small_Quantity Small / Trace Quantity (<5g) Assess_Quantity->Small_Quantity <5g Direct_Disposal Protocol A: Direct Disposal via Licensed Contractor Large_Quantity->Direct_Disposal In_Lab_Neutralization Protocol B: In-Lab Chemical Neutralization Small_Quantity->In_Lab_Neutralization Final_Disposal Final Disposal via Licensed Contractor Direct_Disposal->Final_Disposal Collect_Waste Collect Neutralized Waste in Hazardous Waste Container In_Lab_Neutralization->Collect_Waste Collect_Waste->Final_Disposal

Caption: Decision workflow for selecting the appropriate disposal protocol.

Disposal Methods Comparison
MethodApplicabilityAdvantagesDisadvantages & Cautions
A: Direct Disposal All quantities, especially >5g. The default and recommended method.Safest option, ensures regulatory compliance, shifts liability to a licensed professional.Requires coordination with EHS/contractor, may involve storage of hazardous waste.
B: In-Lab Neutralization Small quantities (<5g) by trained personnel only.Reduces the reactivity hazard of the waste before collection.Involves handling of hazardous reagents, risk of exothermic reaction if done improperly. The final product is still hazardous waste.

Experimental Protocols

Protocol A: Direct Disposal via Licensed Hazardous Waste Contractor

This is the most secure and recommended procedure for all quantities of (2S,3S)-3-Phenylaziridine-2-carboxamide waste.

Step-by-Step Methodology:

  • Segregation: Keep (2S,3S)-3-Phenylaziridine-2-carboxamide waste separate from all other waste streams to avoid accidental reactions.[13] This includes both pure compound and materials contaminated with it (e.g., gloves, wipes, silica gel).

  • Containerization: Place the waste in a compatible, leak-proof, and tightly sealed container.[12][13] The original manufacturer's bottle is often a suitable choice if it is in good condition. For contaminated solids, use a designated hazardous waste container.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "(2S,3S)-3-Phenylaziridine-2-carboxamide," and all relevant hazard pictograms (e.g., corrosive, toxic, flammable if in solution).[11][14]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area with secondary containment.[11][12]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[2][10] Provide them with all necessary information about the waste.

Protocol B: In-Lab Chemical Neutralization (Small Quantities <5g)

This procedure aims to reduce the reactivity hazard by opening the aziridine ring via acid-catalyzed hydrolysis. This protocol must be performed in a chemical fume hood with full PPE. The resulting solution must still be disposed of as hazardous waste.

Scientific Rationale: The nitrogen atom of the aziridine is basic and can be protonated by an acid. This protonation further strains the ring and makes the carbon atoms highly electrophilic and susceptible to attack by a weak nucleophile, such as water. This results in a ring-opening reaction to form a less hazardous 1,2-amino alcohol derivative.[11][15]

Materials:

  • (2S,3S)-3-Phenylaziridine-2-carboxamide waste (<5g)

  • Large beaker (at least 20x the volume of the waste)

  • Ice bath

  • Stir plate and stir bar

  • Dilute acetic acid solution (e.g., 1 M)

  • pH paper or calibrated pH meter

  • Designated hazardous waste container

Step-by-Step Methodology:

  • Preparation: Place the large beaker on a stir plate within an ice bath inside a chemical fume hood.

  • Dilution: Add a large volume of cold water to the beaker (a ratio of at least 20 parts water to 1 part aziridine waste). Begin stirring.

  • Slow Addition: Very slowly, add the (2S,3S)-3-Phenylaziridine-2-carboxamide waste to the stirring cold water. The dilution and cooling are critical to dissipate any heat generated during neutralization.

  • Neutralization: While continuing to stir and cool the solution, add the dilute acetic acid solution dropwise. Monitor the temperature of the solution; if it begins to rise significantly, pause the addition until it cools.[11]

  • pH Monitoring: Periodically check the pH of the solution. Continue to add acid slowly until the pH is stable in the neutral range (pH 6.0-8.0).[11]

  • Reaction Time: Allow the solution to stir for at least 2 hours after neutralization to ensure the ring-opening reaction is complete.

  • Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the final contents (e.g., "Hydrolyzed (2S,3S)-3-Phenylaziridine-2-carboxamide in water/acetic acid solution"). Arrange for pickup via Protocol A.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately alert others and evacuate the immediate area.[4]

  • Isolate: If safe to do so, prevent the spill from spreading. Close the fume hood sash.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Cleanup (Trained Personnel Only):

    • Do not attempt to clean a significant spill unless you are trained and have the appropriate spill kit and PPE.

    • For a minor spill within a fume hood, use an absorbent material (e.g., vermiculite or a chemical absorbent pad) to contain the spill.[4]

    • Gently collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[16]

    • Decontaminate the area with a suitable cleaning agent and wipe it down. All cleaning materials must be disposed of as hazardous waste.[6]

References

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  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid SDS. BLD Pharmatech.

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  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. National Center for Biotechnology Information (NCBI).

  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. Benchchem.

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Center for Biotechnology Information (NCBI).

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.

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